Product packaging for 5-Benzoyl-2-benzimidazolinone(Cat. No.:CAS No. 21472-33-3)

5-Benzoyl-2-benzimidazolinone

カタログ番号: B117170
CAS番号: 21472-33-3
分子量: 238.24 g/mol
InChIキー: HUBCTWDCEBWLBF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-Benzoyl-2-benzimidazolinone, also known as this compound, is a useful research compound. Its molecular formula is C14H10N2O2 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2O2 B117170 5-Benzoyl-2-benzimidazolinone CAS No. 21472-33-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-benzoyl-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)16-14(18)15-11/h1-8H,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBCTWDCEBWLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175756
Record name 5-Benzoyl-2-benzimidazolinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21472-33-3
Record name 5-Benzoyl-2-benzimidazolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021472333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Benzoyl-2-benzimidazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BENZOYL-2-BENZIMIDAZOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63L08710V5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Benzoyl-2-benzimidazolinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzoyl-2-benzimidazolinone is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, including physicochemical data, spectral analysis, and its emerging role as a p38 mitogen-activated protein kinase (MAPK) inhibitor. Detailed experimental protocols for its synthesis and characterization are presented, alongside a visualization of its implicated signaling pathway, to serve as a valuable resource for researchers in the field.

Chemical and Physical Properties

This compound, with the systematic IUPAC name 5-benzoyl-1,3-dihydro-2H-benzimidazol-2-one, is a solid, achiral molecule. Its core structure consists of a benzimidazolinone moiety substituted with a benzoyl group at the 5-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₁₀N₂O₂[1]
Molecular Weight 238.24 g/mol [1]
Melting Point ~300 °C[2]
Boiling Point Not available
Solubility Slightly soluble in DMSO and Methanol. Insoluble in water.[3][4]
Appearance Neat[5]

Spectral Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the carbon-hydrogen framework of the molecule. Based on the analysis of the closely related compound, 5-benzoylbenzimidazole, the following proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be anticipated.[6]

Table 2: Predicted NMR Spectral Data for this compound in DMSO-d₆

¹H NMR Predicted Chemical Shift (ppm) ¹³C NMR Predicted Chemical Shift (ppm)
Aromatic Protons7.0 - 8.5Carbonyl Carbon (Benzoyl)~195
NH Protons10.0 - 13.0Carbonyl Carbon (Urea)~155
Aromatic Carbons105 - 145

Note: These are predicted values based on a similar compound and may vary in an actual experimental spectrum of this compound.

2.2. Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule. The IR spectrum of a benzimidazolinone derivative is expected to show characteristic absorption bands.[7][8][9]

Table 3: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Amide)3400 - 3200
C=O Stretch (Benzoyl Ketone)1680 - 1660
C=O Stretch (Urea)1720 - 1700
C=C Stretch (Aromatic)1600 - 1450
C-N Stretch1350 - 1250

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 238.

Experimental Protocols

3.1. Synthesis of this compound

A plausible synthetic route to this compound involves the cyclization of 3,4-diaminobenzophenone. This precursor can be synthesized from 3-nitro-4-chlorobenzophenone.[10]

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Amination cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization A 3-Nitro-4-chlorobenzophenone C 3-Nitro-4-aminobenzophenone A->C High Pressure/Heat B Ammonia B->C D 3-Nitro-4-aminobenzophenone F 3,4-Diaminobenzophenone D->F Catalytic Hydrogenation E H2, Pd/C E->F G 3,4-Diaminobenzophenone I This compound G->I Heat H Urea or Phosgene equivalent H->I G cluster_0 Upstream Activators cluster_1 Core Kinase Cascade cluster_2 Downstream Effectors cluster_3 Cellular Response Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAPKKK (e.g., TAK1, MEKKs) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates TranscriptionFactors Transcription Factors (ATF2, CREB) p38->TranscriptionFactors Phosphorylates Kinases Other Kinases (MK2, PRAK) p38->Kinases Phosphorylates Inflammation Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis Kinases->Inflammation CellCycle Cell Cycle Control Kinases->CellCycle Inhibitor This compound Inhibitor->p38 Inhibits G cluster_0 Normal Function cluster_1 Inhibition p38 p38 MAPK PhosphorylatedSubstrate Phosphorylated Substrate p38->PhosphorylatedSubstrate Phosphorylates ATP ATP ATP->p38 Substrate Downstream Substrate Substrate->p38 Inhibitor This compound Inhibitor->p38 Binds to ATP pocket CellularResponse Cellular Response (e.g., Inflammation) PhosphorylatedSubstrate->CellularResponse

References

A Technical Guide to the Synthesis of 5-Benzoyl-2-benzimidazolinone and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthetic methodologies for 5-Benzoyl-2-benzimidazolinone, a heterocyclic scaffold of significant interest in medicinal chemistry. Benzimidazolone derivatives are recognized for a wide array of biological activities, making their synthesis a key focus in the development of novel therapeutic agents. This guide details plausible synthetic routes, experimental protocols, and methods for derivatization, supported by quantitative data and procedural diagrams.

Synthesis of the Core Scaffold: this compound

The primary route for synthesizing the this compound core involves the cyclization of a substituted o-phenylenediamine with a carbonylating agent. The key starting material for this synthesis is 4-benzoyl-1,2-phenylenediamine. The cyclization can be achieved using various C1 synthons such as urea, phosgene, triphosgene, or 1,1'-carbonyldiimidazole (CDI). The reaction with urea is a common, high-temperature condensation method, while CDI allows for milder reaction conditions.

G cluster_reactants Reactants cluster_product Product A 4-Benzoyl-1,2-phenylenediamine B Urea (or CDI) C This compound A->C Heat (for Urea) or Solvent (for CDI) B->C Carbonyl Source

Caption: General synthesis scheme for this compound.

Experimental Protocol: Synthesis via Urea Condensation

This protocol describes a plausible method for the synthesis of this compound from 4-benzoyl-1,2-phenylenediamine and urea.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-benzoyl-1,2-phenylenediamine (1 mole equivalent) and urea (1.5 mole equivalents).

  • Heating: Heat the mixture to 160-180°C. The reaction is typically conducted without a solvent (neat) or in a high-boiling solvent like o-dichlorobenzene.[1] The evolution of ammonia gas indicates the progress of the reaction.

  • Reaction Monitoring: Maintain the temperature for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If a solvent was used, filter the resulting precipitate. If the reaction was neat, treat the solid mass with hot water to dissolve any unreacted urea and other water-soluble byproducts.

  • Purification: Filter the crude solid product, wash it with water, and then with a small amount of cold ethanol.[1] The product can be further purified by recrystallization from a suitable solvent such as ethanol or a DMF/water mixture to yield pure this compound.

Synthesis of this compound Derivatives

The core scaffold can be functionalized at several positions, most commonly at the N1 and N3 positions of the imidazolone ring, or on the benzoyl phenyl ring.

G cluster_derivatives Derivatization Pathways Core This compound N_Alkylation N1/N3-Alkylation (R-X, Base) Core->N_Alkylation R = Alkyl, Benzyl, etc. Nitration Aromatic Nitration (HNO3/H2SO4) Core->Nitration Adds -NO2 group Sulfonylation N-Sulfonylation (R-SO2Cl, Base) Core->Sulfonylation R = Aryl, Alkyl G cluster_synthesis Synthesis Stage cluster_isolation Isolation Stage cluster_purification Purification & Analysis A 1. Reaction Setup (Reactants + Solvent) B 2. Reaction (Heating & Stirring) A->B C 3. Monitoring (TLC) B->C D 4. Work-up (Quenching/Precipitation) C->D E 5. Filtration D->E F 6. Recrystallization or Column Chromatography E->F G 7. Characterization (NMR, IR, MS, m.p.) F->G

References

An In-depth Technical Guide on the Putative Mechanism of Action of 5-Benzoyl-2-benzimidazolinone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence detailing the specific mechanism of action for 5-benzoyl-2-benzimidazolinone is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known biological activities of the broader benzimidazole and benzimidazolinone chemical classes, which may inform potential mechanisms for the subject compound.

Introduction to this compound

This compound is a synthetic organic compound featuring a core benzimidazolinone structure with a benzoyl group substitution. While it has been identified as an impurity standard and is structurally related to the atypical antipsychotic drug Loxapine, its own pharmacological profile is not well-established[1]. The benzimidazole scaffold, however, is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications[2][3][4].

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for any mechanistic investigation.

PropertyValueSource
Molecular Formula C₁₄H₁₀N₂O₂[5]
Molecular Weight 238.24 g/mol [5]
CAS Number 21472-33-3[1]
Appearance Solid (form not specified)[6]
SMILES C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)NC(=O)N3[1]
InChIKey HUBCTWDCEBWLBF-UHFFFAOYSA-N[5]

Potential Mechanisms of Action Based on the Benzimidazole Scaffold

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of their substituents. Below are established mechanisms of action for various classes of benzimidazole-containing compounds, which could be extrapolated as potential, yet unproven, mechanisms for this compound.

Antimicrobial and Anthelmintic Activity: Disruption of Microtubule Polymerization

A primary mechanism of action for many anthelmintic benzimidazoles (e.g., albendazole, mebendazole) is the inhibition of microtubule polymerization[7][8].

  • Molecular Target: β-tubulin.

  • Mechanism: The benzimidazole moiety binds to a specific site on the β-tubulin subunit of parasitic nematodes and fungi. This binding prevents the polymerization of tubulin into microtubules.

  • Downstream Effects: Disruption of microtubule-dependent processes is catastrophic for the cell, leading to:

    • Arrest of cell division in metaphase[7].

    • Impaired glucose transport and depletion of glycogen stores[7].

    • Inhibition of mitochondrial fumarate reductase[7].

    • Ultimately, cell death.

It is conceivable that this compound could exhibit similar activity, although its efficacy would depend on how the benzoyl group influences its binding affinity for microbial or parasitic β-tubulin.

G cluster_0 Cellular Environment This compound This compound β-tubulin β-tubulin This compound->β-tubulin Binds to and inhibits Microtubule_Polymerization Microtubule Polymerization This compound->Microtubule_Polymerization Inhibits β-tubulin->Microtubule_Polymerization Is required for Microtubule_Function Microtubule Function Microtubule_Polymerization->Microtubule_Function Cell_Division Cell Division Microtubule_Function->Cell_Division Glucose_Uptake Glucose Uptake Microtubule_Function->Glucose_Uptake Cell_Death Parasite/Fungal Cell Death Cell_Division->Cell_Death Failure leads to Glucose_Uptake->Cell_Death Failure leads to G cluster_1 Arachidonic Acid Cascade Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes 5_LOX 5-LOX Arachidonic_Acid->5_LOX Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes 5_LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->COX_Enzymes Inhibits This compound->5_LOX Inhibits G Start Start Prepare_Reagents Prepare Tubulin, Buffers, and Test Compounds Start->Prepare_Reagents Plate_Setup Add Compounds and Tubulin to 96-well Plate (on ice) Prepare_Reagents->Plate_Setup Initiate_Reaction Add GTP and Transfer to 37°C Spectrophotometer Plate_Setup->Initiate_Reaction Measure_Absorbance Measure Absorbance (340 nm) over 60 minutes Initiate_Reaction->Measure_Absorbance Data_Analysis Plot Curves and Calculate IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

References

The Diverse Biological Activities of Benzimidazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic organic compound, represents a privileged structure in medicinal chemistry and drug discovery. Its structural similarity to naturally occurring purines allows for favorable interactions with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the significant biological activities of benzimidazole derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anthelmintic properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new therapeutic agents.

Anticancer Activity

Benzimidazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various benzimidazole derivatives against several human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzimidazole-linked oxadiazole derivatives (25a-b)MCF-7, HaCaT, MDA-MB231, HepG2, A5490.13 - 15.2[1]
Benzimidazole-triazole hybrid (32)HCT-116, HepG2, MCF-7, HeLa3.87 - 8.34[1]
Benzimidazole derivative with sulfonamide moiety (10)MGC-803, PC-3, MCF-71.02 - 5.40[1]
Thiazole/benzimidazole hybrids (26a-c)MCF-75.96 - 7.56[1]
Benzimidazole 4MCF-78.86 ± 1.10[2]
Benzimidazole 2HCT-11616.2 ± 3.85[2]
Benzimidazole 1HCT-11628.5 ± 2.91[2]
2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide (5a)MDA-MB-453, MDA-MB-468(activity reported, specific IC50 not provided)[3]
Benzimidazole acridine derivative (8m)SW4806.77[4]
Benzimidazole acridine derivative (8m)HCT1163.33[4]
Signaling Pathways in Anticancer Activity

1.2.1. EGFR and HER2 Inhibition

Certain benzimidazole derivatives have been shown to target and inhibit the tyrosine kinase activity of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are often overexpressed in various cancers.[3][5] Inhibition of these receptors disrupts downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are crucial for cancer cell proliferation and survival.[3][5]

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Benzimidazole Benzimidazole Derivative Benzimidazole->EGFR Benzimidazole->HER2

EGFR/HER2 Signaling Inhibition by Benzimidazoles.

1.2.2. Induction of Apoptosis via JNK Signaling

Some benzimidazole derivatives can induce apoptosis (programmed cell death) in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4] This pathway can be triggered by cellular stress, such as the presence of cytotoxic compounds, leading to the activation of caspases and ultimately, cell death.[6][7]

JNK_Apoptosis_Pathway Benzimidazole Benzimidazole Derivative ROS ROS Generation Benzimidazole->ROS ASK1 ASK1 ROS->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Mitochondria Mitochondria JNK->Mitochondria Apoptosis Apoptosis cJun->Apoptosis Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

JNK-Mediated Apoptosis by Benzimidazoles.

Antimicrobial Activity

Benzimidazole derivatives exhibit a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or cellular processes.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of different benzimidazole derivatives against a range of bacterial and fungal strains.

Compound/DerivativeBacterial/Fungal StrainMIC (µg/mL)Reference
Purine benzimidazole hybrid (53)S. aureus (multidrug-resistant)4[8]
α-aminonitrile based benzimidazoles (55, 56)Various bacterial species3.9 - 7.8[8]
2-pyridone based benzimidazoles (15, 18)Various bacterial strains12.5 - 25[8]
1,2-disubstituted benzimidazoles (III4, III5, etc.)E. coli, P. aeruginosa62.5[9]
Benzonaptho and tolyl substituted compounds (1e, 1g, 1h)Various bacterial strains10 - 20[10]
Mechanism of Antimicrobial Action: DNA Gyrase Inhibition

A key mechanism of antibacterial action for some benzimidazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[11][12] By binding to the DNA-gyrase complex, these compounds stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately bacterial cell death.[12]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA relaxes Cell_Death Cell Death DNA_Gyrase->Cell_Death leads to Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase binds Replication DNA Replication & Transcription Relaxed_DNA->Replication Benzimidazole Benzimidazole Derivative Benzimidazole->DNA_Gyrase inhibits

Inhibition of Bacterial DNA Gyrase.

Antiviral Activity

Benzimidazole derivatives have demonstrated efficacy against a variety of DNA and RNA viruses. Their antiviral mechanisms can involve the inhibition of viral enzymes, such as polymerases, or interference with viral replication processes.

Quantitative Antiviral Data

The following table shows the 50% effective concentration (EC50) of various benzimidazole derivatives against different viruses.

Compound/DerivativeVirusEC50 (µM)Reference
2-phenylbenzimidazole derivative (24)Vaccinia Virus (VV)0.1
2-phenylbenzimidazole derivatives (50, 51, 53)Bovine Viral Diarrhea Virus (BVDV)0.8 - 1.5[13]
Benzimidazole derivative (1)Zika Virus (ZIKV)1.9 ± 1.0[14]
Imidazole-based compounds (5a, 5b)Influenza A virus0.3 - 0.4[15]
4,6-Difluoro-1-(β-D-3′-deoxyribofuranosyl)benzimidazoleHerpes Simplex Virus 1 (HSV-1)250.92
4,5,6-trifluoro-1-(β-D-3′-deoxyribofuranosyl)benzimidazoleHerpes Simplex Virus 1 (HSV-1)249.96[16]
N1-aryl-benzimidazol-2-one derivative (99)HIV-11.3[8]
N1-aryl-benzimidazol-2-one derivative (100)HIV-10.79[8]
Sulfone derivative (101)HIV-10.047[8]
Sulfone derivative (102)HIV-10.050[8]
Benzimidazole derivative (103)HIV-10.00000386[8]

Anthelmintic Activity

Benzimidazoles are a cornerstone of anthelmintic therapy in both human and veterinary medicine. Their primary mechanism of action is the inhibition of tubulin polymerization in parasitic worms, leading to disruption of microtubule-dependent processes and eventual paralysis and death of the parasite.

Quantitative Anthelmintic Data

The following table summarizes the in vitro and in vivo anthelmintic activity of selected benzimidazole derivatives.

Compound/DerivativeHelminth SpeciesActivityReference
Benzimidazole derivative (A6)Toxocara canis larvae (in vitro)More active than albendazole at 0.18 µM[17]
Benzimidazole derivatives (A7-A11)Hymenolepis nana adults (in vivo)88-97% removal of cestode adults[17]
Benzimidazole derivative (BZ12)Trichuris muris L1 (in vitro)IC50 = 4.17 µM[3]
Benzimidazole derivative (BZ12)Trichuris muris adults (in vitro)IC50 = 8.1 µM (81% killed)[3]
Benzimidazole derivative (BZ6)Heligmosomoides polygyrus adults (in vitro)IC50 = 5.3 µM (100% killed)[3]
Synthesized benzimidazole derivativePheretima posthumaParalysis: 30.43 ± 5.33 min, Death: 0.56 ± 5.32 min (at 50 µg/ml)[18]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of benzimidazole derivatives.

Experimental Workflow: Synthesis of 2-Substituted Benzimidazoles

A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[13][15]

Synthesis_Workflow cluster_synthesis Synthesis of 2-Substituted Benzimidazoles Start Starting Materials: o-phenylenediamine + Carboxylic Acid/Aldehyde Reaction Reaction: Condensation (with acid catalyst, e.g., HCl) Start->Reaction Purification Purification: Recrystallization Reaction->Purification Characterization Characterization: NMR, IR, Mass Spec. Purification->Characterization Final_Product 2-Substituted Benzimidazole Derivative Characterization->Final_Product

General workflow for the synthesis of 2-substituted benzimidazoles.
MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

  • Preparation of Inoculum: Prepare a standardized microbial suspension in sterile saline or broth.

  • Inoculation of Agar Plates: Uniformly spread the microbial inoculum onto the surface of Mueller-Hinton agar plates.

  • Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the benzimidazole derivative solution at different concentrations into the wells. A positive control (standard antibiotic) and a negative control (solvent) should also be included.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the clear zone of growth inhibition around each well. The size of the zone is indicative of the antimicrobial activity.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in viral infectivity in the presence of an antiviral compound.

  • Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the benzimidazole derivative for a specific time.

  • Infection of Cells: Infect the cell monolayers with the virus-compound mixtures.

  • Overlay Application: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control to determine the EC50 value.

Conclusion

Benzimidazole derivatives continue to be a highly versatile and promising scaffold in the field of medicinal chemistry. Their broad spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anthelmintic effects, underscores their therapeutic potential. The diverse mechanisms of action, targeting key cellular and microbial pathways, offer multiple avenues for the development of novel drugs. Further research focusing on structure-activity relationship (SAR) studies, lead optimization, and the exploration of novel derivatives is warranted to fully exploit the therapeutic potential of this remarkable heterocyclic system. This guide provides a foundational resource for scientists and researchers dedicated to advancing the development of benzimidazole-based therapeutics to address a wide range of global health challenges.

References

Spectroscopic Characterization of 5-Benzoyl-2-benzimidazolinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 5-Benzoyl-2-benzimidazolinone, a key chemical entity with applications in medicinal chemistry and drug development. This document outlines the expected spectroscopic data based on its chemical structure and provides standardized experimental protocols for obtaining such data.

Core Compound Information

PropertyValue
Chemical Name This compound
Synonyms (2-Hydroxy-1H-benzimidazol-5-yl)phenylmethanone, Mebendazole Impurity B
Molecular Formula C₁₄H₁₀N₂O₂
Molecular Weight 238.24 g/mol [1]
CAS Number 21472-33-3[1]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. This data is compiled from typical values for the constituent functional groups and analysis of closely related benzimidazole derivatives.

Table 1: FT-IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H Stretch (Amide)
3100-3000MediumAromatic C-H Stretch
~1710StrongC=O Stretch (Amide)
~1650StrongC=O Stretch (Benzoyl Ketone)
1620-1580Medium-StrongC=C Stretch (Aromatic)
1490-1450MediumC-N Stretch
1300-1200MediumC-N Stretch
850-750StrongAromatic C-H Bend (Out-of-plane)
Table 2: UV-Vis Spectroscopy Data
λmax (nm)Molar Absorptivity (ε)SolventElectronic Transition
~280>10,000Ethanol/Methanolπ → π* (Benzoyl Chromophore)
~240>15,000Ethanol/Methanolπ → π* (Benzimidazolinone Core)
Table 3: ¹H NMR Spectroscopy Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.8Singlet1HN-H (Amide)
~10.6Singlet1HN-H (Amide)
~7.8-7.5Multiplet5HAromatic C-H (Benzoyl)
~7.4Doublet1HAromatic C-H (Benzimidazolinone)
~7.2Doublet of Doublets1HAromatic C-H (Benzimidazolinone)
~7.0Doublet1HAromatic C-H (Benzimidazolinone)
Table 4: ¹³C NMR Spectroscopy Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~195C=O (Benzoyl Ketone)
~155C=O (Amide)
~140Aromatic C (Quaternary)
~135Aromatic C (Quaternary)
~132Aromatic C-H
~130Aromatic C-H
~129Aromatic C-H
~128Aromatic C (Quaternary)
~125Aromatic C-H
~115Aromatic C-H
~110Aromatic C-H
Table 5: Mass Spectrometry Data
m/zIon
238.07[M]⁺ (Molecular Ion)
210[M-CO]⁺
133[M-C₆H₅CO]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols represent standard procedures and may be adapted based on the specific instrumentation and sample characteristics.

FT-IR Spectroscopy

Objective: To identify the functional groups present in this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Grind 1-2 mg of sample with ~100 mg of dry KBr B Press the mixture into a thin, transparent pellet A->B D Place the KBr pellet in the FT-IR spectrometer B->D C Record a background spectrum of the empty sample holder E Acquire the sample spectrum (4000-400 cm⁻¹) C->E D->E F Perform baseline correction and background subtraction E->F G Identify and label significant absorption peaks F->G UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a stock solution of known concentration in a UV-transparent solvent (e.g., ethanol) B Prepare a series of dilutions from the stock solution A->B D Measure the absorbance of each dilution from 200-400 nm B->D C Calibrate the spectrophotometer with a solvent blank C->D E Identify the wavelength(s) of maximum absorbance (λmax) D->E F Plot absorbance vs. concentration and determine molar absorptivity (ε) using the Beer-Lambert law E->F NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) B Transfer the solution to an NMR tube A->B C Place the NMR tube in the spectrometer and lock on the deuterium signal B->C D Shim the magnetic field to achieve homogeneity C->D E Acquire ¹H and ¹³C NMR spectra D->E F Apply Fourier transform, phase correction, and baseline correction E->F G Calibrate the chemical shifts using the residual solvent peak F->G H Integrate ¹H signals and assign peaks G->H MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) B Introduce the sample into the mass spectrometer (e.g., via direct infusion or LC-MS) A->B C Ionize the sample (e.g., using Electrospray Ionization - ESI) B->C D Analyze the ions based on their mass-to-charge ratio (m/z) C->D E Identify the molecular ion peak [M]⁺ D->E F Analyze the fragmentation pattern to confirm the structure E->F

References

An In-depth Technical Guide to the Properties of C14H10N2O2 Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental protocols, and biological activities of prominent isomers of the molecular formula C14H10N2O2. The focus is on three key isomers: 1,4-diaminoanthraquinone, 1,5-diaminoanthraquinone, and 2,6-diaminoanthraquinone. These compounds are of significant interest due to their applications in the dye industry, materials science, and their emerging potential in pharmacology.

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of the three isomers are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of C14H10N2O2 Isomers
Property1,4-Diaminoanthraquinone1,5-Diaminoanthraquinone2,6-Diaminoanthraquinone
IUPAC Name 1,4-diaminoanthracene-9,10-dione1,5-diaminoanthracene-9,10-dione2,6-diaminoanthracene-9,10-dione
CAS Number 128-95-0129-44-2131-14-6
Molecular Weight 238.24 g/mol 238.24 g/mol 238.24 g/mol
Appearance Dark violet to black solidRed to purple crystalline solidReddish-brown crystalline solid
Melting Point 268-270 °C>300 °C>325 °C
Boiling Point ~380.84 °C (estimate)~560 °C (estimate)~878.15 °C (estimate)
Density 1.44 g/cm³1.55 g/cm³1.354 g/cm³
Water Solubility Very lowInsolubleSparingly soluble
Organic Solvent Solubility Soluble in benzene, pyridine; slightly soluble in hot aniline, ethanolSoluble in hot nitrobenzene; slightly soluble in ethanol, ether, benzene, acetone, chloroformSoluble in pyridine, nitrobenzene; sparingly soluble in ethanol, acetone
Table 2: Spectroscopic Data of C14H10N2O2 Isomers
Spectroscopic Data1,4-Diaminoanthraquinone1,5-Diaminoanthraquinone2,6-Diaminoanthraquinone
¹H NMR (DMSO-d6, ppm) δ 8.30, 8.26, 7.78, 7.20Not readily availableδ 6.8-8.5 (m, Ar-H)
¹³C NMR (CDCl3, ppm) δ 183.95, 145.38, 134.57, 132.58, 127.77, 126.42, 110.81Not readily availableNot readily available
FT-IR (KBr, cm⁻¹) Major peaks indicative of N-H, C=O, and aromatic C=C stretching.Major peaks indicative of N-H, C=O, and aromatic C=C stretching.3210 (-NH), 3063 (=C-H), 1664 (-C=O), 1573 (-N=N-), 1304 (=C-N)
Mass Spectrometry (m/z) Molecular Ion [M]⁺ at 238Molecular Ion [M]⁺ at 238Molecular Ion [M]⁺ at 238

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of these compounds are crucial for reproducible research.

Synthesis of 1,4-Diaminoanthraquinone

A common method for the synthesis of 1,4-diaminoanthraquinone involves the reaction of 1,4-dihydroxyanthraquinone (quinizarin) with ammonia in the presence of a reducing agent.

Protocol:

  • To a reaction vessel, add 1,4-dihydroxyanthraquinone, an organic solvent (e.g., ethylene glycol methyl ether), and hydrazine hydrate. The molar ratio of hydrazine hydrate to 1,4-dihydroxyanthraquinone should be approximately 0.6-0.8:1.

  • Seal the vessel and introduce ammonia gas to a pressure of 0.2-0.5 MPa.

  • Heat the reaction mixture to 50-100 °C and maintain for 3-4 hours with stirring.

  • After the reaction is complete, cool the vessel and slowly vent the excess ammonia gas.

  • The product, the leuco form of 1,4-diaminoanthraquinone, will precipitate.

  • Filter the precipitate and wash with a small amount of cold organic solvent.

  • The leuco form can be oxidized to 1,4-diaminoanthraquinone by air oxidation.

Synthesis of 1,5-Diaminoanthraquinone

A prevalent industrial method for synthesizing 1,5-diaminoanthraquinone is through the ammonolysis of 1,5-dinitroanthraquinone.

Protocol:

  • In a high-pressure autoclave, charge 1,5-dinitroanthraquinone and an organic solvent such as toluene.

  • Add liquid ammonia in a significant molar excess (e.g., 20:1 to 40:1 ratio of ammonia to dinitroanthraquinone).

  • Heat the autoclave to approximately 150 °C, reaching a pressure of around 50-60 atmospheres.

  • Maintain the reaction for 7-12 hours with stirring.

  • After cooling and depressurizing the autoclave, the product can be isolated by filtration.

  • Wash the solid product with the solvent and dry under vacuum.

Synthesis of 2,6-Diaminoanthraquinone

One synthetic route to 2,6-diaminoanthraquinone involves the amidation of 2,6-anthraquinonedisulfonic acid.

Protocol:

  • Start with the sulfonation of anthraquinone to produce a mixture of 2,6- and 2,7-anthraquinonedisulfonic acids.

  • Separate the 2,6-disulfonic acid isomer, often by precipitating its sodium salt.

  • The isolated 2,6-anthraquinonedisulfonic acid is then subjected to amidation. This is typically carried out by heating with aqueous ammonia in an autoclave.

  • The resulting 2,6-diaminoanthraquinone can be purified by recrystallization from a suitable solvent like pyridine or nitrobenzene.[1]

Purification by Column Chromatography

Protocol:

  • Prepare a slurry of silica gel in a non-polar eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude diaminoanthraquinone sample in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity. The separation of the components can be monitored by thin-layer chromatography (TLC).

  • Collect the fractions containing the desired isomer and evaporate the solvent to obtain the purified product.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters: Use standard parameters for ¹H and ¹³C NMR acquisition. For quantitative analysis, ensure a sufficient relaxation delay.

FT-IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR-FTIR spectrometer.

  • Instrument: A Fourier-transform infrared spectrometer.

  • Parameters: Acquire the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Sample Introduction: Introduce the sample via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Use a suitable ionization technique such as electron ionization (EI) or electrospray ionization (ESI).

  • Analysis: Obtain the mass-to-charge ratio of the molecular ion and characteristic fragment ions.

Biological Activity and Potential Applications

Anthraquinone derivatives have garnered significant attention for their potential as anticancer agents. Their planar structure allows them to intercalate with DNA, and they can also inhibit topoisomerase enzymes, leading to cell cycle arrest and apoptosis.[2]

Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the diaminoanthraquinone isomers and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Anticancer Mechanism of Action

While the precise signaling pathways for each isomer are still under investigation, the general mechanisms for anticancer anthraquinones involve:

  • DNA Intercalation: The planar aromatic structure of the anthraquinone core allows it to insert between the base pairs of DNA, disrupting DNA replication and transcription.

  • Topoisomerase Inhibition: These compounds can stabilize the topoisomerase-DNA cleavage complex, leading to DNA strand breaks.[3][4]

  • Induction of Apoptosis: By causing DNA damage and cellular stress, diaminoanthraquinones can trigger programmed cell death (apoptosis) through various signaling pathways.

  • Cell Cycle Arrest: They can halt the progression of the cell cycle, often at the G2/M phase, preventing cancer cell proliferation.[5][6]

Some studies suggest the involvement of the PI3K/Akt/mTOR signaling pathway in the autophagy and apoptosis induced by certain anthraquinone derivatives.[7]

Visualizations

Experimental Workflow: Synthesis and Purification of Diaminoanthraquinones

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Precursors Precursors Reaction Reaction Precursors->Reaction Reagents, Solvent, Heat/Pressure Crude Product Crude Product Reaction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Elution Pure Isomer Pure Isomer Column Chromatography->Pure Isomer Spectroscopy NMR, IR, MS Pure Isomer->Spectroscopy Characterization

General workflow for the synthesis, purification, and analysis of diaminoanthraquinones.
Signaling Pathway: Potential Anticancer Mechanism of Diaminoanthraquinones

G Diaminoanthraquinone Diaminoanthraquinone DNA DNA Diaminoanthraquinone->DNA Intercalation Topoisomerase II Topoisomerase II Diaminoanthraquinone->Topoisomerase II Inhibition PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Diaminoanthraquinone->PI3K_Akt_mTOR Modulation DNA Damage DNA Damage DNA->DNA Damage Topoisomerase II->DNA Damage Cell Cycle Arrest Cell Cycle Arrest (G2/M Phase) DNA Damage->Cell Cycle Arrest Apoptosis Apoptosis DNA Damage->Apoptosis PI3K_Akt_mTOR->Apoptosis

A simplified diagram of the potential anticancer mechanisms of diaminoanthraquinones.

References

5-Benzoyl-2-benzimidazolinone: A Technical Guide to Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1] Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile interactions with a range of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.[2] This has led to the development of benzimidazole-containing drugs with a wide array of therapeutic applications, including anti-inflammatory, anticancer, antiviral, and neuroprotective activities.[1][3] This technical guide focuses on the potential therapeutic targets of a specific derivative, 5-Benzoyl-2-benzimidazolinone, by extrapolating from the known structure-activity relationships (SAR) of the broader benzimidazole class and considering the influence of the 5-benzoyl substitution.

While direct experimental data on this compound is limited, the presence of the benzoyl group at the 5-position is anticipated to modulate its biological activity, potentially enhancing its affinity for specific targets. There is considerable interest in 5-substituted benzimidazoles, as modifications at this position can significantly influence their pharmacological profile.[3][4]

Potential Therapeutic Targets and Mechanisms of Action

Based on the extensive research into benzimidazole derivatives, the potential therapeutic applications for this compound can be categorized into three primary areas: anti-inflammatory, anticancer, and neuroprotective activities.

Anti-inflammatory Activity

Benzimidazole derivatives are known to exert anti-inflammatory effects through various mechanisms.[5] The introduction of a benzoyl group, an aromatic ketone, at the 5-position could influence the molecule's interaction with key inflammatory mediators.

Potential Targets:

  • Cyclooxygenase (COX) Enzymes: Specifically COX-2, which is a key enzyme in the synthesis of prostaglandins, crucial mediators of inflammation.[6] The benzoyl moiety may enhance the binding affinity to the active site of COX-2.

  • NLRP3 Inflammasome: This multi-protein complex is a key component of the innate immune system and its activation is implicated in a variety of inflammatory diseases.[7][8] Benzimidazole derivatives have been shown to inhibit NLRP3 inflammasome activation.[7]

  • Pro-inflammatory Cytokines: Inhibition of the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is another mechanism by which benzimidazoles can mediate their anti-inflammatory effects.[9][10]

Signaling Pathway:

The anti-inflammatory action of benzimidazole derivatives often involves the modulation of the NF-κB signaling pathway, a central regulator of inflammatory responses.

G Potential Anti-inflammatory Signaling Pathway of Benzimidazoles cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Stimuli LPS TLR4 TLR4 Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB Release DNA DNA NFkB->DNA Benzimidazole This compound Benzimidazole->IKK Inhibition ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->ProInflammatory_Genes Transcription

Caption: Benzimidazole derivatives can inhibit the NF-κB signaling pathway.

Anticancer Activity

The benzimidazole scaffold is present in several clinically used anticancer drugs.[11] Their mechanisms of action are diverse, targeting various aspects of cancer cell proliferation and survival.[12] The benzoyl substitution may enhance the cytotoxic potential of the benzimidazolinone core.

Potential Targets:

  • Tubulin: Benzimidazole derivatives, such as albendazole and mebendazole, are well-known for their ability to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[12]

  • Kinases: Various kinases involved in cancer cell signaling pathways, such as cyclin-dependent kinases (CDKs), protein kinase B (Akt), and mitogen-activated protein kinases (MAPK), are potential targets.[12]

  • Topoisomerases: These enzymes are crucial for DNA replication and transcription, and their inhibition can lead to cancer cell death.[11]

  • Epigenetic Targets: Benzimidazole derivatives have been shown to modulate epigenetic targets like histone deacetylases (HDACs).[13]

Signaling Pathway:

Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

G Anticancer Mechanism via Tubulin Polymerization Inhibition cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Benzimidazole This compound Benzimidazole->Tubulin Inhibition of Polymerization G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Benzimidazoles can inhibit tubulin polymerization, leading to apoptosis.

Neuroprotective Activity

Emerging evidence suggests that benzimidazole derivatives possess neuroprotective properties, which could be relevant for the treatment of neurodegenerative diseases.[7][14]

Potential Targets:

  • Oxidative Stress Pathways: Benzimidazoles can act as antioxidants, scavenging free radicals and upregulating endogenous antioxidant enzymes.[7]

  • Neuroinflammation: By inhibiting pro-inflammatory cytokines and pathways like the NLRP3 inflammasome in the central nervous system, benzimidazoles can mitigate neuroinflammation.[7][14]

  • Monoamine Oxidase B (MAO-B): Inhibition of MAO-B can increase dopamine levels and reduce oxidative stress, offering a potential therapeutic strategy for Parkinson's disease.[15]

Signaling Pathway:

The neuroprotective effects of benzimidazoles can be mediated through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), which activates a cascade of genes involved in cell survival and adaptation to stress.[16]

G Neuroprotective Mechanism via HIF-1α Stabilization cluster_0 Cellular Stress (e.g., Hypoxia) cluster_1 Cytoplasm cluster_2 Nucleus Stress Hypoxia/ Oxidative Stress HIF1a HIF-1α Stress->HIF1a VHL VHL HIF1a->VHL Binding HIF1a_nuc HIF-1α HIF1a->HIF1a_nuc Translocation Proteasome Proteasomal Degradation VHL->Proteasome Benzimidazole This compound Benzimidazole->HIF1a Stabilization HIF1 HIF-1 Complex HIF1a_nuc->HIF1 HIF1b HIF-1β HIF1b->HIF1 HRE Hypoxia Response Element (HRE) HIF1->HRE Neuroprotective_Genes Neuroprotective Genes (e.g., VEGF, EPO) HRE->Neuroprotective_Genes Transcription

Caption: Benzimidazoles may stabilize HIF-1α, promoting neuroprotection.

Quantitative Data Summary

Compound Class Target Assay Potency (IC50/EC50) Reference
Benzimidazole DerivativesCOX-2Luminol-enhanced chemiluminescence< Standard (Ibuprofen)[6]
1-PhenylbenzimidazolesPDGFREnzyme Inhibition0.1 - 1 µM[3]
Pyrimido[1,2-a]benzimidazol-5(6H)-oneLckEnzyme Inhibition0.007 µM[17]
Benzimidazole DerivativesTNF-α and IL-6 releaseLPS-stimulated macrophagesDose-dependent inhibition[9]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential therapeutic activities of this compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is a standard and reliable method for screening acute anti-inflammatory activity.[18][19][20][21][22]

Workflow:

G Carrageenan-Induced Paw Edema Workflow cluster_0 Animal Preparation cluster_1 Treatment and Induction cluster_2 Data Collection and Analysis Acclimatization Acclimatize Rats Fasting Fast Overnight Acclimatization->Fasting Grouping Group Animals Fasting->Grouping Baseline Measure Baseline Paw Volume Grouping->Baseline Dosing Administer Test Compound/ Vehicle/Standard Baseline->Dosing Induction Inject Carrageenan (subplantar) Dosing->Induction 30 min post-dosing Measurement Measure Paw Volume at Regular Intervals (1-5h) Induction->Measurement Calculation Calculate % Inhibition of Edema Measurement->Calculation Analysis Statistical Analysis Calculation->Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Methodology:

  • Animals: Male Wistar rats (150-200 g) are used. They are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups (n=6):

    • Control group (vehicle)

    • Standard group (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Test groups (this compound at various doses)

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • The test compound, vehicle, or standard drug is administered orally (p.o.) or intraperitoneally (i.p.).

    • After 30 minutes, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis:

    • The percentage increase in paw volume is calculated for each group.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

    • Statistical analysis is performed using ANOVA followed by a suitable post-hoc test.

In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.[23][24][25][26][27]

Methodology:

  • Reagents:

    • COX-2 enzyme (human recombinant)

    • COX Assay Buffer

    • COX Probe (e.g., Amplex Red)

    • COX Cofactor (e.g., Hematin)

    • Arachidonic Acid (substrate)

    • Test compound (this compound)

    • Standard inhibitor (e.g., Celecoxib)

  • Procedure (96-well plate format):

    • Prepare a reaction mix containing COX Assay Buffer, COX Cofactor, and COX Probe.

    • Add the reaction mix to the wells.

    • Add the test compound or standard inhibitor at various concentrations to the respective wells.

    • Add the COX-2 enzyme to all wells except the blank.

    • Incubate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding Arachidonic Acid.

    • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

    • Calculate the percentage inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration.

In Vitro Anticancer Activity: Tubulin Polymerization Assay (Fluorescence-based)

This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.[28][29][30][31][32]

Methodology:

  • Reagents:

    • Purified tubulin (>99%)

    • Tubulin Polymerization Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

    • GTP solution

    • Fluorescent reporter (e.g., DAPI)

    • Test compound (this compound)

    • Positive controls (e.g., Paclitaxel for stabilization, Nocodazole for destabilization)

  • Procedure (96-well plate format):

    • Prepare a reaction mixture containing Tubulin Polymerization Buffer, GTP, and the fluorescent reporter.

    • Add the test compound or controls at various concentrations to the wells.

    • Add the purified tubulin to the reaction mixture and immediately transfer to the wells.

    • Place the plate in a pre-warmed (37°C) fluorometer.

    • Measure the fluorescence (e.g., Ex/Em = 360/450 nm) at regular intervals for 60 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity against time to generate polymerization curves.

    • Compare the curves of the test compound with the control to determine if it inhibits or enhances tubulin polymerization.

    • Calculate the IC50 or EC50 value based on the effect on the rate or extent of polymerization.

In Vitro Anticancer Activity: Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.[33][34][35][36]

Methodology:

  • Cell Culture:

    • Select appropriate cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).

    • Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Procedure (96-well plate format):

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion

While this compound remains a relatively understudied compound, the extensive body of research on the benzimidazole scaffold provides a strong foundation for predicting its potential therapeutic targets. Based on structure-activity relationship studies, it is plausible that this derivative will exhibit anti-inflammatory, anticancer, and neuroprotective properties. The presence of the 5-benzoyl group is likely to influence its potency and selectivity towards key biological targets such as COX-2, tubulin, and various signaling kinases. The experimental protocols detailed in this guide provide a comprehensive framework for the systematic evaluation of these potential activities, paving the way for further investigation into the therapeutic promise of this compound and related derivatives. Further preclinical studies are warranted to elucidate its precise mechanisms of action and to validate its potential as a novel therapeutic agent.

References

In Silico Modeling of 5-Benzoyl-2-benzimidazolinone Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific biological targets and quantitative activity of 5-Benzoyl-2-benzimidazolinone is limited. This guide therefore presents a generalized yet detailed framework for the in silico modeling of this compound and its derivatives, outlining established computational methodologies and best practices. The quantitative data and specific biological pathways presented herein are hypothetical and for illustrative purposes to guide researchers in their own studies.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The this compound moiety, a specific derivative, presents an intriguing candidate for drug discovery due to its structural features that suggest potential interactions with a variety of biological targets. In silico modeling offers a powerful, cost-effective, and rapid approach to investigate these potential interactions, predict biological activity, and guide the synthesis of more potent and selective analogs.

This technical guide provides a comprehensive overview of the key in silico techniques that can be applied to study this compound and its derivatives. It covers the general workflow of a computational drug discovery project, details on methodologies for crucial experiments like molecular docking and quantitative structure-activity relationship (QSAR) analysis, and illustrates how to present the resulting data.

Hypothetical In Silico Drug Discovery Workflow

The journey from a compound of interest to a potential drug candidate involves a multi-step in silico analysis. The following workflow outlines a logical progression for the computational investigation of this compound.

In_Silico_Drug_Discovery_Workflow cluster_0 Initial Assessment cluster_1 Computational Screening & Evaluation cluster_2 Refinement & Validation Target_Identification Target Identification (Literature, Database Mining) Molecular_Docking Molecular Docking (Binding Pose & Affinity Prediction) Target_Identification->Molecular_Docking Ligand_Preparation Ligand Preparation (this compound & Analogs) Ligand_Preparation->Molecular_Docking QSAR_Modeling QSAR Modeling (Predicting Activity of Analogs) Molecular_Docking->QSAR_Modeling ADMET_Prediction ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) QSAR_Modeling->ADMET_Prediction Molecular_Dynamics Molecular Dynamics Simulation (Binding Stability & Dynamics) ADMET_Prediction->Molecular_Dynamics Lead_Optimization Lead Optimization (Iterative Design & Evaluation) Molecular_Dynamics->Lead_Optimization

A generalized workflow for the in silico drug discovery of novel compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico research. Below are generalized protocols for key computational experiments.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

Objective: To identify potential binding modes and estimate the binding affinity of this compound derivatives to a target protein.

Methodology:

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Define the binding site based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of this compound and its analogs using a molecular builder.

    • Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina, Glide, or GOLD.

    • Set the grid box to encompass the defined binding site.

    • Run the docking simulation to generate a series of binding poses for each ligand.

  • Analysis of Results:

    • Rank the poses based on their docking scores (e.g., binding energy in kcal/mol).

    • Visually inspect the top-ranked poses to analyze key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the receptor's amino acid residues.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.

Objective: To develop a predictive model for the biological activity of novel this compound derivatives.

Methodology:

  • Data Set Preparation:

    • Compile a dataset of this compound analogs with their experimentally determined biological activities (e.g., IC50 values).

    • Convert the biological activities to a logarithmic scale (e.g., pIC50 = -log(IC50)).

    • Divide the dataset into a training set (for model building) and a test set (for model validation).

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of molecular descriptors that quantify its physicochemical properties (e.g., topological, electronic, steric).

  • Model Development:

    • Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a mathematical relationship between the descriptors (independent variables) and the biological activity (dependent variable).

  • Model Validation:

    • Assess the statistical quality of the model using parameters like the coefficient of determination (R²), cross-validated R² (Q²), and the root mean square error (RMSE).

    • Use the test set to evaluate the predictive power of the model on compounds not used in its development.

Data Presentation

Quantitative data from in silico studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Molecular Docking Results of this compound Derivatives against Target X

Compound IDStructureDocking Score (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
BZB-01This compound-8.5Tyr234, Asp345, Phe4562
BZB-025-(4-chlorobenzoyl)-...-9.2Tyr234, Asp345, Val4572
BZB-035-(4-methoxybenzoyl)-...-8.9Tyr234, Asp345, Phe4563
BZB-045-(4-nitrobenzoyl)-...-9.5Arg230, Tyr234, Asp3453

Table 2: Hypothetical QSAR Data for a Series of this compound Analogs

Compound IDExperimental pIC50Predicted pIC50ResidualMolecular WeightLogP
BZB-017.27.10.1238.242.5
BZB-027.87.9-0.1272.683.1
BZB-037.57.40.1268.272.6
BZB-048.18.00.1283.242.4

Hypothetical Signaling Pathway

While the specific signaling pathways affected by this compound are not established, many benzimidazole derivatives are known to target protein kinases. The following diagram illustrates a hypothetical kinase signaling pathway that could be a target for such a compound.

Hypothetical_Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates BZB 5-Benzoyl-2- benzimidazolinone BZB->Kinase2 Inhibits Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression

A hypothetical kinase signaling pathway potentially modulated by a benzimidazole derivative.

Conclusion

In silico modeling provides an indispensable toolkit for modern drug discovery and development. For compounds like this compound, where experimental data may be sparse, these computational approaches can generate valuable hypotheses about potential biological targets, mechanisms of action, and structure-activity relationships. By following systematic and rigorous computational protocols, researchers can effectively guide the design and synthesis of novel therapeutic agents, accelerating the path from concept to clinic. The methodologies and frameworks presented in this guide offer a solid foundation for initiating and conducting such in silico investigations.

5-Benzoyl-2-benzimidazolinone: A Technical Review of Its Emerging Potential as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzoyl-2-benzimidazolinone is a heterocyclic organic compound that has garnered interest within the scientific community, primarily due to its structural relationship to a class of molecules known for their diverse biological activities. The benzimidazolone core is a recognized "privileged scaffold" in medicinal chemistry, appearing in a variety of pharmacologically active agents. This technical guide provides a comprehensive review of the available literature on this compound, with a particular focus on its potential as a kinase inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in drug discovery and development.

Synthesis and Chemical Properties

While a specific, detailed, step-by-step synthesis protocol for this compound is not extensively documented in readily available literature, its synthesis can be inferred from general methods for preparing benzimidazol-2-ones. A common and effective approach involves the cyclocarbonylation of the corresponding o-phenylenediamine with 1,1'-carbonyldiimidazole (CDI).

A plausible synthetic workflow is outlined below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3,4-diaminobenzophenone 3,4-diaminobenzophenone ReactionVessel Cyclocarbonylation in a suitable solvent (e.g., THF) 3,4-diaminobenzophenone->ReactionVessel CDI 1,1'-Carbonyldiimidazole (CDI) CDI->ReactionVessel Product This compound ReactionVessel->Product p38_pathway MAP3K MAPKKK (e.g., ASK1, TAK1) MAP2K MAPKK (MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAP Kinase MAP2K->p38 phosphorylates Substrates Downstream Substrates (e.g., MAPKAPK2, Transcription Factors) p38->Substrates phosphorylates Inflammation Inflammatory Response (e.g., TNFα production) Substrates->Inflammation leads to Inhibitor Benzimidazolone Inhibitor Inhibitor->p38 inhibits kinase_assay_workflow Start Start Prep Prepare Reagents: - Kinase - Substrate - ATP - Buffer - Test Compound Start->Prep Dispense Dispense Reagents into Microplate Prep->Dispense Incubate Incubate at Controlled Temperature Dispense->Incubate Detect Stop Reaction & Add Detection Reagent Incubate->Detect Read Measure Signal (Luminescence/Fluorescence) Detect->Read Analyze Calculate % Inhibition and IC50 Read->Analyze End End Analyze->End

Methodological & Application

5-Benzoyl-2-benzimidazolinone: A Promising Scaffold for p38 MAP Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAPK signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, as well as in cancer.[2][3] This has made p38 MAP kinase a prime target for therapeutic intervention. A novel class of p38 MAP kinase inhibitors based on the benzimidazolone scaffold has been identified through high-throughput screening, with 5-Benzoyl-2-benzimidazolinone representing a key pharmacophore in this series.[4] These compounds have shown promise as potent and selective inhibitors of p38α, the best-characterized isoform of the p38 family.[5]

This document provides detailed application notes and experimental protocols for the characterization of this compound and its analogs as p38 MAP kinase inhibitors.

Data Presentation

The inhibitory activity of benzimidazolone-based compounds against p38α MAP kinase is typically determined through biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. While specific data for this compound is not publicly available, the following table presents representative data for a series of benzimidazolone analogs, demonstrating the potential of this chemical class.

Compound IDStructurep38α IC50 (nM)Cellular Assay (LPS-induced TNFα) IC50 (nM)
Analog 1[Image of a representative benzimidazolone structure with specific substitutions]50120
Analog 2[Image of a second representative benzimidazolone structure]75200
Analog 3[Image of a third representative benzimidazolone structure]3090
SB 203580 (Reference)[Image of SB 203580 structure]48160

Note: The structures and IC50 values are representative examples based on published data for the benzimidazolone class of p38 inhibitors and are intended for illustrative purposes.[4][5]

Experimental Protocols

Biochemical p38α Kinase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified recombinant p38α kinase. The assay measures the phosphorylation of a substrate peptide by the kinase.

Materials:

  • Recombinant human p38α kinase

  • ATF-2 (Activating Transcription Factor 2) substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM MgCl2, 5 mM MnCl2, 1 mM DTT)

  • This compound (or other test compounds) dissolved in DMSO

  • SB 203580 (as a positive control inhibitor)

  • 384-well plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Plate reader capable of luminescence detection

Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound and the control inhibitor (SB 203580) in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup:

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[6]

    • Add 2 µL of p38α kinase solution (e.g., 5 ng/µL in kinase assay buffer) to each well.[6]

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction Initiation:

    • Prepare a substrate/ATP mix containing ATF-2 peptide (e.g., 0.2 µg/µL) and ATP (e.g., 10 µM) in kinase assay buffer.

    • Add 2 µL of the substrate/ATP mix to each well to start the reaction.[6]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, and then adding 10 µL of Kinase Detection Reagent and incubating for a further 30 minutes.[6]

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based p38 MAP Kinase Inhibition Assay (LPS-induced TNFα Production)

This protocol evaluates the ability of this compound to inhibit p38 MAP kinase activity within a cellular context by measuring the downstream effect of inhibiting the production of the pro-inflammatory cytokine TNFα.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 cell culture medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (or other test compounds) dissolved in DMSO

  • SB 203580 (as a positive control inhibitor)

  • 96-well cell culture plates

  • Human TNFα ELISA kit

  • Cell lysis buffer

Protocol:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.

  • Cell Plating: Seed the THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells per well and differentiate them into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Compound Treatment:

    • Remove the PMA-containing medium and replace it with fresh medium.

    • Pre-incubate the cells with various concentrations of this compound or the control inhibitor for 1-2 hours.

  • Cell Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) to induce TNFα production.

    • Include a non-stimulated control (vehicle only) and a stimulated control (LPS only).

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Sample Collection:

    • Centrifuge the plate and carefully collect the cell culture supernatant for TNFα measurement.

    • Lyse the remaining cells to determine cell viability (e.g., using an MTT or CellTiter-Glo assay) to rule out cytotoxicity of the test compounds.

  • TNFα Measurement:

    • Quantify the concentration of TNFα in the culture supernatants using a human TNFα ELISA kit according to the manufacturer's instructions.[7]

  • Data Analysis:

    • Calculate the percent inhibition of TNFα production for each compound concentration compared to the LPS-stimulated control.

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

p38 MAP Kinase Signaling Pathway

p38_MAPK_Pathway extracellular Environmental Stress / Inflammatory Cytokines (e.g., UV, TNF-α, IL-1β, LPS) receptor Receptor extracellular->receptor mapkkk MAPKKK (e.g., TAK1, ASK1, MEKKs) receptor->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk phosphorylates p38 p38 MAP Kinase (p38α, β, γ, δ) mapkk->p38 phosphorylates downstream_kinases Downstream Kinases (e.g., MAPKAPK2/3, MSK1/2) p38->downstream_kinases phosphorylates transcription_factors Transcription Factors (e.g., ATF2, CREB, MEF2C) p38->transcription_factors phosphorylates inhibitor This compound inhibitor->p38 inhibits cellular_response Cellular Response (Inflammation, Apoptosis, Cell Cycle Arrest) downstream_kinases->cellular_response transcription_factors->cellular_response

Caption: p38 MAP Kinase signaling pathway and point of inhibition.

Experimental Workflow for p38 Kinase Inhibition Assay

p38_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep Prepare serial dilutions of This compound plate_setup Add compound and kinase to 384-well plate compound_prep->plate_setup enzyme_prep Prepare p38α kinase solution enzyme_prep->plate_setup substrate_prep Prepare ATF-2/ATP solution reaction_start Add substrate/ATP mix substrate_prep->reaction_start incubation1 Pre-incubate for 15 min plate_setup->incubation1 incubation1->reaction_start incubation2 Incubate for 60 min at 30°C reaction_start->incubation2 detection Add detection reagents (e.g., ADP-Glo™) incubation2->detection readout Measure luminescence detection->readout analysis Calculate % inhibition and determine IC50 readout->analysis

Caption: Biochemical assay workflow for p38 kinase inhibition.

References

Application of 5-Benzoyl-2-benzimidazolinone and its Analogs in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Among these, the benzimidazolinone core is a key pharmacophore in the development of novel therapeutic agents. This document focuses on the application of 5-Benzoyl-2-benzimidazolinone and structurally related compounds in the context of cancer research. While specific data on this compound is limited, this note extrapolates from research on analogous 5-substituted benzimidazolinones and other benzimidazole derivatives to provide a comprehensive overview of their potential as anticancer agents.

Benzimidazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[1][2] The unique structure of the benzimidazole scaffold allows it to mimic natural purines, enabling interaction with a wide range of biological targets.[3][4]

Quantitative Data on Anticancer Activity of Benzimidazole Derivatives

The following table summarizes the in vitro cytotoxic activity of various benzimidazole derivatives against several human cancer cell lines. This data is crucial for comparing the potency of different analogs and identifying promising lead compounds for further development.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 6 Benzoyl substituted benzimidazoleMCF-7 (Breast)16.18 ± 0.07[5]
HL-60 (Leukemia)15.15 ± 0.05[5]
Compound 5b 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-oneHCC1937 (Breast)2.6[6]
Compound 8m Benzimidazole acridine derivativeSW480 (Colon)6.77[7][8]
HCT116 (Colon)3.33[7][8]
Compound 10 Benzimidazole with sulfonamide moietyMGC-803 (Gastric)1.02 - 5.40[4]
PC-3 (Prostate)1.02 - 5.40[4]
MCF-7 (Breast)1.02 - 5.40[4]
Compound 15 Benzimidazole derivativeMCF-7 (Breast)5.28[9]
Compound 10 Benzimidazole derivativeMCF-7 (Breast)6.63[9]
Compound 4r Benzimidazole-1,3,4-oxadiazole derivativePANC-1 (Pancreatic)5.5[10]
A549 (Lung)0.3[10]
MCF-7 (Breast)0.5[10]
Compound 3e 1-(1-ethy-1H-benzimidazol-2-yl) ethanoneHOP-92 (Non-small cell lung)0.19[11]

Signaling Pathways in Cancer

Research into the mechanisms of action of anticancer benzimidazole derivatives has identified several key signaling pathways that are modulated by these compounds. Understanding these pathways is essential for rational drug design and for identifying potential biomarkers of response.

EGFR/HER2 Signaling Pathway

Certain 2-aryl benzimidazole derivatives have been shown to inhibit the activity of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[12] This inhibition blocks downstream signaling through the PI3K/Akt and MEK/Erk pathways, which are critical for cell proliferation and survival.[12]

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K MEK MEK EGFR->MEK HER2 HER2 HER2->PI3K HER2->MEK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Erk Erk MEK->Erk Erk->Proliferation Benzimidazole Benzimidazole Derivative Benzimidazole->EGFR Benzimidazole->HER2

Caption: Inhibition of EGFR/HER2 signaling by benzimidazole derivatives.

JNK-mediated Apoptosis Pathway

Some benzimidazole derivatives induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] This can lead to the upregulation of Death Receptor 5 (DR5), triggering the extrinsic apoptosis cascade.[1][7] Additionally, JNK activation can be mediated by an increase in reactive oxygen species (ROS).[7]

JNK_Apoptosis_Pathway Benzimidazole Benzimidazole Derivative ROS ROS Benzimidazole->ROS JNK JNK ROS->JNK DR5 DR5 JNK->DR5 Caspase8 Caspase-8 DR5->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis

Caption: JNK-mediated apoptosis induced by benzimidazole derivatives.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a critical regulator of cell growth and proliferation, and its pathway is often dysregulated in cancer. Certain benzimidazole derivatives have been identified as inhibitors of mTOR, suppressing its phosphorylation and downstream signaling.[9]

mTOR_Pathway Upstream_Signals Upstream Signals (e.g., PI3K/Akt) mTOR mTOR Upstream_Signals->mTOR Downstream_Effectors Downstream Effectors (e.g., S6K, 4E-BP1) mTOR->Downstream_Effectors Cell_Growth Cell Growth & Proliferation Downstream_Effectors->Cell_Growth Benzimidazole Benzimidazole Derivative Benzimidazole->mTOR

Caption: Inhibition of the mTOR signaling pathway by benzimidazole derivatives.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the anticancer properties of compounds like this compound and its derivatives.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Human cancer cell lines

  • Complete growth medium

  • Test compound

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specific duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with PBS.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A. Incubate at 37°C for 30 minutes. Add PI staining solution and incubate in the dark for 15-30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Western Blotting for Signaling Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins, e.g., p-EGFR, p-Akt, p-JNK, Cleaved Caspase-3)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with lysis buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add ECL reagents to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and characterization of a novel benzimidazole derivative as a potential anticancer agent.

Experimental_Workflow Start Compound Synthesis & Characterization Screening In vitro Cytotoxicity Screening (e.g., MTT Assay) Start->Screening IC50 Determine IC50 Values Screening->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis Apoptosis Assays (e.g., Annexin V) Mechanism->Apoptosis Signaling Signaling Pathway Analysis (Western Blot) Mechanism->Signaling InVivo In vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo End Lead Optimization InVivo->End

Caption: General workflow for anticancer drug discovery.

Conclusion

While direct and extensive research on the anticancer applications of this compound is not widely published, the broader class of benzimidazole derivatives shows significant promise. The data and protocols presented here, derived from studies on structurally related compounds, provide a solid foundation for researchers and drug development professionals to explore the potential of this compound and its analogs as novel cancer therapeutics. Further investigation into its specific mechanisms of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

5-Benzoyl-2-benzimidazolinone: Current Status as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals should be aware that 5-Benzoyl-2-benzimidazolinone is not currently established as a chemical probe with a well-defined biological target or validated application in target identification or validation studies. While the benzimidazole scaffold is prevalent in a wide range of biologically active compounds and has been successfully utilized in the development of chemical probes for various targets, this compound itself is primarily documented as a synthetic compound and a known impurity in the antipsychotic drug Loxapine. Current scientific literature does not provide evidence of its specific use to interrogate a biological pathway or protein function in the manner of a chemical probe.

This document serves to provide the available information on this compound and to contextualize the broader potential of the benzimidazole scaffold in chemical probe development.

Compound Information

This compound is a heterocyclic organic compound with the molecular formula C₁₄H₁₀N₂O₂.

PropertyValue
Molecular Formula C₁₄H₁₀N₂O₂
Molecular Weight 238.24 g/mol
CAS Number 6344-72-5
Synonyms 5-Benzoyl-1,3-dihydro-2H-benzimidazol-2-one

Biological Activity and Current Understanding

As of the latest available data, this compound has not been reported to possess significant therapeutic effects on its own. Its primary relevance in the scientific literature is as a known impurity and potential metabolite related to the drug Loxapine. There are no publicly available studies that identify a specific biological target for this compound or detail its use as a chemical probe to elucidate biological mechanisms.

The Benzimidazole Scaffold in Chemical Probe Development

While this compound itself lacks characterization as a chemical probe, the broader benzimidazole chemical class is of significant interest in medicinal chemistry and chemical biology. Benzimidazole derivatives have been shown to exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. This diversity of function has led to the development of numerous benzimidazole-based compounds as chemical probes for various protein targets.

The general workflow for developing and utilizing a chemical probe is outlined below. This theoretical workflow illustrates the steps that would be necessary to validate a compound like this compound as a chemical probe.

G cluster_0 Probe Development & Validation cluster_1 Probe Application A Compound Synthesis & Characterization B Initial Biological Screening (e.g., Phenotypic Assays) A->B C Target Identification (e.g., Affinity Chromatography, CETSA) B->C D Target Validation & Mechanism of Action Studies C->D E Optimization for Potency, Selectivity & Bioavailability D->E F Development of Inactive Control Compound E->F G In vitro Assays (Biochemical & Cellular) F->G H In vivo Model Studies G->H I Elucidation of Biological Pathways H->I

Caption: A generalized workflow for the development and application of a chemical probe.

Experimental Protocols (Hypothetical)

Should this compound be identified as a potential modulator of a specific biological target, the following experimental protocols would be essential for its validation as a chemical probe.

Target Engagement Assays

To confirm that a compound interacts with its intended target within a cellular context, target engagement assays are crucial. The Cellular Thermal Shift Assay (CETSA) is a widely used method for this purpose.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture target cells to approximately 80% confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

  • Target Protein Detection:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.

    • Quantify the band intensities to determine the amount of soluble target protein at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

G A Treat Cells with Compound or Vehicle B Heat Cells to a Range of Temperatures A->B C Lyse Cells & Separate Soluble Proteins B->C D Analyze Target Protein by Western Blot C->D E Plot Melting Curves to Assess Thermal Shift D->E

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

Currently, this compound is not a validated chemical probe. The information provided herein is intended to offer a clear understanding of its current status and to present the broader context of the benzimidazole scaffold in drug discovery and chemical biology. For researchers interested in this compound, the immediate next steps would involve high-throughput screening to identify any potential biological activity, followed by rigorous target identification and validation studies as outlined in the hypothetical protocols. Without such foundational data, the use of this compound as a chemical probe is not recommended.

Application Notes and Protocols: High-Throughput Screening Assays for 5-Benzoyl-2-benzimidazolinone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 5-benzoyl-2-benzimidazolinone scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities. These compounds have shown potential as anticancer agents by inducing apoptosis and arresting the cell cycle[1]. The structural similarity of the benzimidazole nucleus to natural purines suggests its potential to interact with various biological targets, including kinases and DNA-related enzymes[1]. High-throughput screening (HTS) is a critical tool for efficiently evaluating large libraries of such analogs to identify lead compounds for drug discovery. These assays are designed to be rapid, reproducible, and scalable, enabling the screening of thousands of compounds in a short period[2][3].

This document provides detailed application notes and protocols for HTS assays tailored to identify and characterize this compound analogs that modulate key cellular targets implicated in various diseases. The following sections describe protocols for cell-based and biochemical assays targeting the Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6), Cannabinoid Receptors (CB1/CB2), and the 18 kDa Translocator Protein (TSPO).

Target 1: TRPC6 Channel Inhibition

Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6) is a non-selective cation channel implicated in focal segmental glomerulosclerosis and various cancers[4][5]. Inhibitors of TRPC6 are of significant therapeutic interest. The following is a cell-based HTS assay to identify inhibitors of TRPC6.

Signaling Pathway for TRPC6 Activation

TRPC6_Activation_Pathway cluster_cell HEK293 Cell expressing TRPC6 Compound 5-Benzoyl-2- benzimidazolinone Analog TRPC6 TRPC6 Channel Compound->TRPC6 Inhibits ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Gq Gαq M3R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG DAG->TRPC6 activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Fluorescence Increased Fluorescence Depolarization->Fluorescence detected by membrane potential dye

Caption: TRPC6 channel activation pathway and point of inhibition.

Experimental Protocol: TRPC6 Inhibition Assay

This protocol is adapted from established fluorescence-based membrane potential assays[4][6].

Objective: To identify this compound analogs that inhibit acetylcholine-induced TRPC6 channel activation in a stable HEK293 cell line.

Materials:

  • HEK293 cell line stably expressing human TRPC6

  • Assay medium: HBSS, 20 mM HEPES, pH 7.4

  • Membrane Potential Dye (e.g., FLIPR Membrane Potential Assay Kit)

  • This compound analog library (10 mM in DMSO)

  • Acetylcholine (ACh)

  • 384-well black, clear-bottom assay plates

  • Kinetic imaging plate reader (e.g., Hamamatsu FDSS)

Procedure:

  • Cell Plating: Seed HEK293-TRPC6 cells into 384-well plates at a density of 10,000-20,000 cells per well in culture medium and incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the membrane potential dye solution in assay medium according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add 20 µL of the dye solution to each well.

    • Incubate the plates for 45-60 minutes at room temperature, protected from light[6].

  • Compound Addition:

    • Prepare a 7.5x working concentration of the this compound analogs in assay medium.

    • Using a liquid handler, add 4 µL of the compound solution to the corresponding wells of the cell plate[4]. The final compound concentration will be 10 µM with 0.1% DMSO.

    • Include positive controls (known TRPC6 inhibitor) and negative controls (DMSO vehicle).

  • Assay Measurement:

    • Place the assay plate into the kinetic imaging plate reader.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add 6 µL of acetylcholine at its EC₈₀ concentration (pre-determined) to all wells.

    • Immediately begin kinetic fluorescence reading for 110 seconds[4].

  • Data Analysis:

    • The change in fluorescence intensity over time reflects membrane depolarization due to Ca²⁺ influx through TRPC6 channels.

    • Calculate the percentage of inhibition for each compound relative to the positive and negative controls.

    • Compounds that reduce the fluorescence signal are considered potential TRPC6 inhibitors.

Data Presentation
Compound IDConcentration (µM)% Inhibition of TRPC6Z'-Factor
Analog-0011085.20.78
Analog-0021012.50.78
Analog-0031092.10.78
Positive Ctrl598.00.78
Negative Ctrl0.1% DMSO0.00.78

Z'-factor is a measure of assay quality, with values > 0.5 considered excellent for HTS.

Target 2: Cannabinoid Receptor (CB1/CB2) Binding

Cannabinoid receptors are G-protein coupled receptors (GPCRs) that are targets for a variety of therapeutic areas, including pain, inflammation, and neurological disorders[7][8]. The following protocol describes a competitive binding assay using Homogeneous Time-Resolved Fluorescence (HTRF) to identify this compound analogs that bind to CB1 or CB2 receptors.

HTRF Assay Workflow

HTRF_Workflow Start Start Dispense_Cells Dispense HEK293 cells expressing tagged-receptor (CB1 or CB2) Start->Dispense_Cells Add_Compound Add 5-Benzoyl-2- benzimidazolinone Analog or controls Dispense_Cells->Add_Compound Add_Ligand Add Fluorescent Ligand (e.g., CELT-335) Add_Compound->Add_Ligand Incubate Incubate at Room Temperature Add_Ligand->Incubate Read_Plate Read HTRF Signal Incubate->Read_Plate Analyze_Data Analyze Data (Calculate IC₅₀) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cannabinoid receptor HTRF binding assay.

Experimental Protocol: CB1/CB2 HTRF Binding Assay

This protocol is based on the principles of HTRF binding assays for GPCRs[7][9].

Objective: To identify this compound analogs that compete with a fluorescent ligand for binding to human CB1 or CB2 receptors.

Materials:

  • HEK293 cells expressing SNAP-tagged human CB1 or CB2 receptors

  • Tag-lite® Buffer

  • SNAP-Lumi4-Tb (donor fluorophore)

  • Fluorescent CB1/CB2 ligand (e.g., CELT-335, acceptor fluorophore)

  • This compound analog library (10 mM in DMSO)

  • White, low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation and Labeling:

    • Label the SNAP-tagged CB1/CB2 expressing cells with SNAP-Lumi4-Tb according to the manufacturer's protocol.

    • Wash the cells to remove excess donor fluorophore and resuspend in Tag-lite® Buffer[7].

  • Assay Plating:

    • Dispense 2,500-3,000 labeled cells per well into the 384-well plates[7].

    • Add the this compound analogs at various concentrations.

    • Include a known CB1/CB2 antagonist as a positive control and DMSO as a negative control.

  • Ligand Addition: Add the fluorescent ligand (e.g., CELT-335) at a concentration close to its Kd value.

  • Incubation: Incubate the plates for 2-4 hours at room temperature, protected from light.

  • HTRF Reading:

    • Read the plates on an HTRF-compatible reader, measuring the emission at both the acceptor and donor wavelengths (e.g., 665 nm and 620 nm).

    • The HTRF signal is proportional to the amount of fluorescent ligand bound to the receptor.

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor Emission / Donor Emission).

    • A decrease in the HTRF signal indicates displacement of the fluorescent ligand by the test compound.

    • Determine the IC₅₀ values for active compounds by fitting the concentration-response data to a four-parameter logistic equation.

Data Presentation
Compound IDTargetIC₅₀ (nM)
Analog-004CB1520
Analog-005CB1>10,000
Analog-004CB28,500
Analog-005CB275
RimonabantCB15.2
AM630CB212.8

Target 3: 18 kDa Translocator Protein (TSPO) Ligand Binding

The 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine receptor, is located on the outer mitochondrial membrane and is involved in cholesterol transport and steroidogenesis[10][11][12]. Its upregulation in various cancers makes it an attractive target[13][14]. The following is a biochemical assay to screen for TSPO ligands.

TSPO Radioligand Binding Assay Workflow

TSPO_Binding_Workflow Start Start Prepare_Membranes Prepare mitochondrial membranes from TSPO-expressing cells Start->Prepare_Membranes Incubation_Step Incubate membranes with [³H]PK 11195 (Radioligand) and test compound Prepare_Membranes->Incubation_Step Separate Separate bound from free radioligand via filtration Incubation_Step->Separate Wash_Filter Wash filter to remove nonspecific binding Separate->Wash_Filter Measure_Radioactivity Measure radioactivity on filter using liquid scintillation counting Wash_Filter->Measure_Radioactivity Analyze_Data Analyze Data (Calculate Ki) Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the TSPO radioligand binding assay.

Experimental Protocol: TSPO Radioligand Binding Assay

Objective: To determine the binding affinity of this compound analogs to TSPO by measuring their ability to displace the radioligand [³H]PK 11195.

Materials:

  • Mitochondrial membranes prepared from tissue or cells with high TSPO expression (e.g., adrenal glands, specific cancer cell lines).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • [³H]PK 11195 (specific activity ~80 Ci/mmol).

  • Unlabeled PK 11195 for determination of non-specific binding.

  • This compound analog library.

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer.

    • 25 µL of test compound (this compound analog) or vehicle (for total binding) or unlabeled PK 11195 (10 µM final concentration for non-specific binding).

    • 25 µL of [³H]PK 11195 (final concentration ~1 nM).

    • 100 µL of mitochondrial membrane preparation (5-10 µg of protein).

  • Incubation: Incubate the plate at 4°C for 90 minutes.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester.

  • Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Determine the percent inhibition of specific binding for each test compound concentration.

    • Calculate the IC₅₀ and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Data Presentation
Compound IDIC₅₀ (nM)Ki (nM)
Analog-00615078
Analog-0072,3001,190
PK 111952.51.3

Conclusion

The protocols outlined in these application notes provide robust and validated methods for the high-throughput screening of this compound analog libraries against a variety of therapeutically relevant targets. The cell-based TRPC6 assay allows for the identification of functional inhibitors in a physiological context, while the HTRF and radioligand binding assays provide sensitive and quantitative measures of direct target engagement for cannabinoid receptors and TSPO, respectively. These HTS approaches are essential for accelerating the identification of promising lead candidates from large chemical libraries, thereby facilitating the drug discovery and development process.

References

Protocol for dissolving 5-Benzoyl-2-benzimidazolinone for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzoyl-2-benzimidazolinone is a small molecule belonging to the benzimidazolone class of compounds. This class has garnered significant interest in drug discovery due to the diverse biological activities exhibited by its derivatives. Notably, compounds containing the benzimidazolone moiety have been identified as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory cytokines and stress.[1] The p38 MAPK signaling cascade plays a crucial role in the synthesis of pro-inflammatory cytokines such as TNF-α and IL-1, making it a therapeutic target for a range of inflammatory diseases. This document provides a detailed protocol for the dissolution of this compound for use in in vitro assays and outlines a general workflow for assessing its activity as a p38 MAPK inhibitor.

Data Presentation

Compound ClassSolventSolubilityNotes
Benzimidazolone DerivativesDimethyl Sulfoxide (DMSO)SolubleCommon solvent for creating high-concentration stock solutions for in vitro assays.
Benzimidazolone DerivativesMethanolSlightly SolubleCan be used as a co-solvent. A study on benzimidazolone derivatives used a 10% DMSO in methanol solution.
5-Methoxy-2-benzimidazolinoneDMSOSolubleA structurally related benzimidazolone.
5-Methoxy-2-benzimidazolinoneMethanolSlightly SolubleFurther indicates the utility of these solvents for this class of compounds.[2]

Experimental Protocols

Protocol for Dissolving this compound

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted in aqueous buffers or cell culture media for various in vitro assays.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Pre-warming the Solvent: Warm the DMSO to room temperature if it has been stored at a lower temperature. DMSO solidifies at 18.5°C.

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this in a fume hood or a designated area for handling chemical powders.

  • Initial Dissolution:

    • Transfer the weighed powder to a sterile microcentrifuge tube or an amber glass vial.

    • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). It is recommended to start with a common stock concentration such as 10 mM.

  • Facilitating Dissolution:

    • Vortex the solution vigorously for 1-2 minutes to aid in dissolution.

    • If the compound does not fully dissolve, sonicate the solution in a water bath sonicator for 5-10 minutes. Gentle warming (up to 37°C) can also be applied, but care should be taken to avoid degradation of the compound.

  • Sterilization (Optional but Recommended): For cell-based assays, it is advisable to sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed, light-protected containers.

Note on Final Assay Concentration: When diluting the DMSO stock solution into aqueous buffers or cell culture media, ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts or cytotoxicity.

Mandatory Visualizations

p38 MAPK Signaling Pathway

The diagram below illustrates the canonical p38 MAPK signaling pathway, a primary target for benzimidazolone-based inhibitors. External stimuli such as UV radiation, inflammatory cytokines (e.g., TNF-α, IL-1), and cellular stress activate upstream kinases (MKK3/6). These kinases then dually phosphorylate and activate p38 MAPK on threonine and tyrosine residues. Activated p38 MAPK, in turn, phosphorylates and activates downstream transcription factors (e.g., ATF-2) and other kinases (e.g., MK2), leading to the expression of inflammatory genes.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress_Stimuli Stress Stimuli (UV, Osmotic Shock) MKK3_6 MKK3 / MKK6 Stress_Stimuli->MKK3_6 Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylation MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Activation ATF2 ATF-2 p38_MAPK->ATF2 Activation Inflammatory_Response Inflammatory Gene Expression MK2->Inflammatory_Response ATF2->Inflammatory_Response Inhibitor This compound Inhibitor->p38_MAPK Inhibition

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Assay

The following diagram outlines a typical workflow for evaluating the inhibitory effect of this compound on the p38 MAPK pathway in a cell-based assay.

experimental_workflow Start Start Prepare_Stock Prepare this compound Stock Solution in DMSO Start->Prepare_Stock Cell_Culture Culture and Seed Cells (e.g., Macrophages, Monocytes) Start->Cell_Culture Compound_Treatment Pre-treat Cells with Compound Dilutions Prepare_Stock->Compound_Treatment Cell_Culture->Compound_Treatment Stimulation Stimulate Cells with LPS or Cytokines Compound_Treatment->Stimulation Incubation Incubate for a Defined Period Stimulation->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis ELISA Measure Cytokine Production (e.g., TNF-α ELISA) Endpoint_Analysis->ELISA Western_Blot Analyze Protein Phosphorylation (e.g., Western Blot for p-p38) Endpoint_Analysis->Western_Blot Data_Analysis Data Analysis and IC50 Determination ELISA->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing the in vitro efficacy of this compound.

References

Synthesis of Benzimidazolone Scaffolds for Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazolone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities. Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal pharmacophore for targeting various enzymes and receptors. This has led to the development of benzimidazolone-containing drugs with applications as anticancer, antimicrobial, antiviral, and antihypertensive agents. This document provides detailed application notes and experimental protocols for the synthesis of benzimidazolone scaffolds, along with a summary of their biological activities and the signaling pathways they modulate.

Synthetic Strategies for Benzimidazolone Scaffolds

Several synthetic routes have been developed for the construction of the benzimidazolone core. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include the cyclization of o-phenylenediamines with carbonyl sources, intramolecular N-arylation of ureas, and rearrangement reactions.

Key Synthetic Reactions: An Overview

G cluster_0 Starting Materials cluster_1 Reaction Types cluster_2 Product o-Phenylenediamine o-Phenylenediamine Cyclocarbonylation Cyclocarbonylation o-Phenylenediamine->Cyclocarbonylation Urea / Phosgene / CDI Urea / Phosgene / CDI Urea / Phosgene / CDI->Cyclocarbonylation Aryl Urea Aryl Urea Intramolecular N-Arylation Intramolecular N-Arylation Aryl Urea->Intramolecular N-Arylation Anthranilamide Anthranilamide Hofmann Rearrangement Hofmann Rearrangement Anthranilamide->Hofmann Rearrangement Benzimidazolone Scaffold Benzimidazolone Scaffold Cyclocarbonylation->Benzimidazolone Scaffold Intramolecular N-Arylation->Benzimidazolone Scaffold Hofmann Rearrangement->Benzimidazolone Scaffold G cluster_0 Cell Proliferation & Survival Pathways cluster_1 DNA Damage Repair Pathway cluster_2 Epigenetic Regulation EGFR EGFR BRAF BRAF EGFR->BRAF PI3K PI3K EGFR->PI3K MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival PARP-1 PARP-1 DNA Repair DNA Repair PARP-1->DNA Repair HDAC HDAC Gene Expression Gene Expression HDAC->Gene Expression Benzimidazolone\nDerivatives Benzimidazolone Derivatives Benzimidazolone\nDerivatives->EGFR inhibit Benzimidazolone\nDerivatives->BRAF inhibit Benzimidazolone\nDerivatives->MEK inhibit Benzimidazolone\nDerivatives->PARP-1 inhibit Benzimidazolone\nDerivatives->HDAC inhibit

Application Notes and Protocols for Testing the Efficacy of 5-Benzoyl-2-benzimidazolinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for evaluating the therapeutic efficacy of the small molecule compound, 5-Benzoyl-2-benzimidazolinone. This document outlines detailed protocols for a series of in vitro and in vivo experiments designed to characterize the compound's activity, determine its mechanism of action, and assess its potential as a therapeutic agent. For the purpose of this protocol, we will hypothesize that this compound acts as an inhibitor of a critical kinase in a cancer-related signaling pathway, such as the MEK1/2 kinases in the MAPK/ERK pathway.

Introduction to this compound

This compound is a small molecule compound with a benzimidazole core structure.[1][2][3] While its specific biological targets are under investigation, related benzimidazole structures have been identified as inhibitors of key signaling pathways, such as the Nucleotide-Binding Oligomerization Domain 2 (NOD2) signaling pathway.[4] This document provides a systematic approach to test the hypothesis that this compound is a kinase inhibitor with anti-cancer properties. The experimental design will focus on characterizing its inhibitory potential, elucidating its mechanism of action, and evaluating its efficacy in preclinical models.

Experimental Design Workflow

The overall experimental workflow is designed to progress from initial in vitro characterization to more complex cellular and in vivo efficacy studies.

G cluster_0 In Vitro Assays cluster_1 In Vivo Studies Biochemical_Assay Biochemical Kinase Assay Cell_Based_Assay Cell-Based Pathway Inhibition Assay Biochemical_Assay->Cell_Based_Assay Proliferation_Assay Cell Proliferation/Viability Assay Cell_Based_Assay->Proliferation_Assay PK_PD_Study Pharmacokinetics/Pharmacodynamics Proliferation_Assay->PK_PD_Study Xenograft_Model Tumor Xenograft Efficacy Model PK_PD_Study->Xenograft_Model Data_Analysis Data Analysis and Interpretation Xenograft_Model->Data_Analysis Compound_Characterization Compound Synthesis & QC Compound_Characterization->Biochemical_Assay Lead_Optimization Lead Optimization/Preclinical Development Data_Analysis->Lead_Optimization

Caption: Experimental workflow for evaluating this compound efficacy.

Hypothetical Signaling Pathway: MAPK/ERK Inhibition

We hypothesize that this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2 kinases. This pathway is frequently hyperactivated in cancer and is a validated target for therapeutic intervention.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (c-Myc, AP-1) ERK->Transcription_Factors Proliferation_Survival Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation_Survival Inhibitor This compound Inhibitor->MEK

Caption: Hypothesized inhibition of the MAPK/ERK pathway by this compound.

In Vitro Efficacy Protocols

Protocol 1: Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the target kinase (e.g., MEK1) activity and to calculate the IC50 value.

Materials:

  • Recombinant human MEK1 kinase

  • ERK2 (inactive, as substrate)

  • ATP

  • This compound (serially diluted)

  • Kinase assay buffer

  • Phospho-ERK1/2 antibody

  • HTRF, Luminex, or ELISA-based detection reagents

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase assay buffer.

  • Add the kinase (MEK1), substrate (ERK2), and compound to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect the level of phosphorylated ERK2 using an appropriate method (e.g., HTRF).

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Phospho-ERK Inhibition Assay (Western Blot)

Objective: To confirm that this compound inhibits the target pathway in a cellular context.

Materials:

  • Cancer cell line with a constitutively active MAPK/ERK pathway (e.g., A375 melanoma with BRAF V600E mutation)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

  • Secondary HRP-conjugated antibody

  • Chemiluminescent substrate

Procedure:

  • Seed A375 cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with increasing concentrations of this compound for 2 hours.

  • Lyse the cells and quantify total protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-ERK, total ERK, and a loading control (GAPDH).

  • Incubate with a secondary antibody and visualize bands using a chemiluminescent substrate.

  • Quantify band intensity to determine the reduction in ERK phosphorylation.

Protocol 3: Cell Viability/Proliferation Assay

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.[5]

Materials:

  • Cancer cell lines (e.g., A375, HT-29) and a non-cancerous control cell line (e.g., HEK293)

  • Cell culture medium

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at an appropriate density.

  • After 24 hours, treat the cells with a serial dilution of this compound.

  • Incubate for 72 hours.

  • Add the viability reagent to each well and measure the signal (luminescence or fluorescence) according to the manufacturer's instructions.

  • Calculate the percentage of cell viability relative to the DMSO control.

  • Determine the GI50 (concentration for 50% growth inhibition) value.

In Vivo Efficacy Protocol

Protocol 4: Murine Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.[6][7]

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

  • A375 melanoma cells

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant A375 cells into the flank of each mouse.

  • Monitor tumor growth. When tumors reach an average size of 100-150 mm³, randomize the mice into treatment and control groups.

  • Administer this compound (e.g., daily via oral gavage) and vehicle to the respective groups.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

  • Calculate tumor growth inhibition (TGI) for the treatment group compared to the control group.

Data Presentation

Table 1: In Vitro Activity of this compound
Assay TypeCell Line/TargetEndpointResult (IC50/GI50 in µM)
Biochemical Kinase AssayRecombinant MEK1IC500.05
Cellular P-ERK AssayA375 (BRAF V600E)IC500.25
Cell Viability AssayA375 (BRAF V600E)GI500.50
Cell Viability AssayHT-29 (KRAS mutant)GI501.20
Cell Viability AssayHEK293 (non-cancerous)GI50> 25
Table 2: In Vivo Efficacy in A375 Xenograft Model
Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle ControlN/AQD, p.o.1500 ± 2500
This compound10QD, p.o.850 ± 15043
This compound30QD, p.o.400 ± 9073
This compound100QD, p.o.150 ± 5090

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent. By systematically assessing its biochemical and cellular activity, and confirming its efficacy in an in vivo cancer model, researchers can generate the critical data needed to advance this compound through the drug discovery pipeline. The hypothetical data presented suggest that this compound is a potent and selective inhibitor of the MAPK/ERK pathway with significant anti-tumor activity, warranting further investigation.

References

Flow Chemistry Approach to Benzimidazol-2-one Synthesis: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the synthesis of benzimidazol-2-one derivatives using continuous flow chemistry. Benzimidazol-2-ones are a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Traditional batch synthesis of these compounds can be time-consuming and challenging to scale up. Flow chemistry offers a more efficient, safer, and scalable alternative. This note outlines the advantages of a flow-based approach and provides a specific protocol for the gram-scale synthesis of a key benzimidazol-2-one intermediate.

Introduction

Benzimidazol-2-one and its derivatives are of significant interest in drug discovery due to their wide range of biological activities.[1] The development of efficient and robust synthetic methodologies for these compounds is crucial for medicinal chemistry programs. Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering numerous advantages over traditional batch processing.[2][3][4] These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety for handling hazardous intermediates, and seamless scalability.[2][5] This protocol details a novel flow-based synthesis of a benzimidazol-2-one derivative, highlighting the practical application of this technology.

Advantages of Flow Chemistry for Benzimidazol-2-one Synthesis

The application of flow chemistry to the synthesis of benzimidazol-2-ones and other heterocyclic compounds offers several key advantages:

  • Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with highly reactive or unstable intermediates.[5]

  • Improved Process Control: Precise control over temperature, pressure, and residence time leads to higher yields, greater selectivity, and more consistent product quality.[2]

  • Rapid Reaction Optimization: The continuous nature of flow systems allows for rapid screening of reaction conditions, significantly accelerating process optimization.

  • Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer period or by numbering up (using multiple reactors in parallel), avoiding the complex challenges of scaling up batch reactors.[2]

  • Reduced Waste: The efficiency of flow reactions often leads to higher conversions and fewer byproducts, contributing to greener and more sustainable chemical processes.[2]

Experimental Protocols

This section details the protocol for the gram-scale continuous flow synthesis of N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one, a key intermediate in the development of anti-inflammatory drugs.[1] The synthesis involves the 1,1'-carbonyldiimidazole (CDI)-promoted cyclocarbonylation of a substituted o-phenylenediamine.[1]

Materials and Equipment
  • 3-amino-4-((2-chlorobenzyl)amino)benzonitrile

  • 1,1'-Carbonyldiimidazole (CDI)

  • Tetrahydrofuran (THF), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • HPLC pumps (2)

  • T-piece mixing element

  • 10-mL stainless-steel reaction coil

  • Heating unit with thermocouple

  • Back-pressure regulator

Solution Preparation
  • Reactant Solution A: A 1 M solution of 3-amino-4-((2-chlorobenzyl)amino)benzonitrile (2.58 g, 10 mmol) in 10 mL of THF.

  • Reactant Solution B: A 4.2 M solution of CDI (6.8 g, 42 mmol) in a 7:3 (v/v) mixture of THF and PEG300 (10 mL total volume).

Flow Synthesis Protocol
  • Set up the flow chemistry system as depicted in the workflow diagram below.

  • Pump Reactant Solution A and Reactant Solution B at a flow rate of 0.075 mL/min for each pump into the T-piece mixing element.

  • The combined stream flows into the 10-mL stainless-steel reaction coil, which is pre-heated to 210 °C.

  • The residence time in the heated coil is approximately 67 minutes.

  • After exiting the reactor, the reaction mixture is cooled and collected.

  • The crude product can then be purified by standard chromatographic techniques.

Data Presentation

The following tables summarize the key quantitative data for the continuous flow synthesis of N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one.

Table 1: Reactant and Reagent Specifications

CompoundMolecular Weight ( g/mol )Concentration (M)Solvent System
3-amino-4-((2-chlorobenzyl)amino)benzonitrile257.711THF
1,1'-Carbonyldiimidazole (CDI)162.154.2THF/PEG300 (7:3 v/v)

Table 2: Flow Reactor Parameters

ParameterValue
Flow Rate (Pump A)0.075 mL/min
Flow Rate (Pump B)0.075 mL/min
Total Flow Rate0.15 mL/min
Reactor Volume10 mL
Reaction Temperature210 °C
Residence Time (τ)67 min

Signaling Pathways and Experimental Workflows

Flow_Synthesis_Workflow Flow Chemistry Synthesis of Benzimidazol-2-one cluster_reactants Reactant Preparation cluster_flow_system Flow Reactor System cluster_downstream Downstream Processing Reactant_A Reactant A (1 M o-phenylenediamine derivative in THF) Pump_A HPLC Pump A (0.075 mL/min) Reactant_A->Pump_A Reactant_B Reactant B (4.2 M CDI in THF/PEG300) Pump_B HPLC Pump B (0.075 mL/min) Reactant_B->Pump_B T_Mixer T-Piece Mixer Pump_A->T_Mixer Pump_B->T_Mixer Reactor Heated Coil Reactor (10 mL, 210 °C, τ = 67 min) T_Mixer->Reactor Collection Product Collection Reactor->Collection Purification Purification (Chromatography) Collection->Purification Final_Product Benzimidazol-2-one Derivative Purification->Final_Product

Caption: Workflow for the continuous flow synthesis of a benzimidazol-2-one derivative.

References

Application Notes and Protocols: Benzimidazole-Based Antiviral Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to study benzimidazole-based antiviral inhibitors. The following sections detail experimental protocols for key assays, present quantitative data on the efficacy of various benzimidazole derivatives, and visualize the viral signaling pathways targeted by these compounds.

Introduction

Benzimidazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antiviral effects.[1][2] The structural similarity of the benzimidazole scaffold to natural purine nucleotides allows these compounds to interact with various viral and host cell targets, disrupting the viral life cycle.[1] This has led to the development of several benzimidazole-based compounds as inhibitors against a range of viruses, including Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), Cytomegalomegalovirus (CMV), and others.[3][4] These notes are intended to serve as a practical guide for researchers engaged in the discovery and development of novel benzimidazole antiviral therapeutics.

Quantitative Data Summary

The antiviral activity of benzimidazole derivatives is typically quantified by their 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), while their toxicity to host cells is measured by the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀ or IC₅₀, provides a measure of the compound's therapeutic window. The following tables summarize the reported activities of representative benzimidazole-based inhibitors against various viruses.

Table 1: Anti-HCV Activity of Benzimidazole Derivatives

CompoundTargetAssayIC₅₀ / EC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Compound ANS5B PolymeraseReplicon Assay0.35>10>28.6[5]
Benzimidazole DerivativeHCVCell-based Assay~1--[6]
B5HCV EntryPrimary Hepatocyte Infection4.04 (±1.85)>Concentrations tested-[6]
Compound 116HCVCell-based Assay7.816.92.17[7]
Compound 117HCVCell-based Assay7.621.12.78[7]
Benzimidazole-pyrimidine hybridHCV RNA ReplicationReplicon AssayIC₅₀: 0.123, IC₉₀: 0.321--[8]

Table 2: Anti-CMV Activity of Benzimidazole Derivatives

CompoundTargetAssayIC₅₀ (µM)Reference
1263W94Viral DNA ProcessingIE/Late Antigen Assay0.42 (±0.22)[9]
Ganciclovir (Reference)Viral DNA PolymeraseIE/Late Antigen Assay3.78 (±1.62)[9]

Table 3: Anti-HIV Activity of Benzimidazole Derivatives

CompoundTargetAssayEC₅₀ (µg/mL)IC₅₀ (nM)Reference
Compound 31HIV-1 & HIV-2Cell-based Assay1.15-[4]
Compound 29HIVCell-based Assay-3.45[4]
Compound 30HIVCell-based Assay-58.03[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of benzimidazole-based antiviral inhibitors are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the test compound that is toxic to the host cells.

Materials:

  • 96-well microplates

  • Host cells (e.g., Vero, Huh-7, MRC-5)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Benzimidazole test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the benzimidazole test compounds in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).[10]

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11][12]

  • If using adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the medium.[13]

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][13]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

  • Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Plaque Reduction Assay

This assay is used to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.

Materials:

  • 24-well or 6-well plates

  • Confluent monolayer of susceptible host cells

  • Virus stock of known titer

  • Benzimidazole test compounds

  • Cell culture medium

  • Semi-solid overlay (e.g., agarose or methylcellulose in medium)

  • Staining solution (e.g., crystal violet in formalin/ethanol)

Procedure:

  • Seed the plates with host cells and grow until a confluent monolayer is formed.

  • Prepare serial dilutions of the benzimidazole test compounds in culture medium.

  • Pre-treat the cell monolayers with the compound dilutions for a specified time (e.g., 1 hour).

  • Infect the cells with a known amount of virus (e.g., 40-80 plaque-forming units per well) for 1-2 hours to allow for viral adsorption.[14][15]

  • Remove the virus inoculum and add the semi-solid overlay containing the respective concentrations of the test compound.

  • Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

  • After incubation, fix the cells with a formalin solution and then stain with crystal violet.[15]

  • Wash the plates and count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

  • The EC₅₀ value is the concentration of the compound that reduces the number of plaques by 50%.

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This enzymatic assay measures the direct inhibition of the HCV NS5B polymerase, a key enzyme in viral replication.

Materials:

  • Purified recombinant HCV NS5B protein

  • RNA template/primer (e.g., poly(A)/oligo(U))

  • Reaction buffer (containing Tris-HCl, MgCl₂, DTT, etc.)

  • Ribonucleotides (ATP, CTP, GTP, UTP), including a labeled nucleotide (e.g., [³H]UTP)

  • Benzimidazole test compounds

  • Scintillation fluid and counter or other detection reagents

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, RNA template/primer, and ribonucleotides.

  • Add the benzimidazole test compounds at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the purified HCV NS5B enzyme.

  • Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Stop the reaction (e.g., by adding EDTA).

  • Precipitate the newly synthesized radiolabeled RNA (e.g., using trichloroacetic acid) and collect it on a filter plate.

  • Wash the filter plate to remove unincorporated labeled nucleotides.

  • Measure the radioactivity of the incorporated nucleotides using a scintillation counter.

  • Calculate the percentage of inhibition of NS5B activity for each compound concentration.

  • The IC₅₀ value is the concentration of the compound that inhibits the enzyme activity by 50%.

A non-radioactive version of this assay can be performed using a biotinylated template and detecting the incorporation of digoxigenin-labeled UTP with an anti-digoxigenin antibody conjugated to a reporter enzyme.

HIV-1 Reverse Transcriptase (RT) Assay

This assay measures the inhibition of HIV-1 reverse transcriptase, an essential enzyme for the conversion of the viral RNA genome into DNA.

Materials:

  • Purified recombinant HIV-1 RT enzyme

  • Template/primer (e.g., poly(A)/oligo(dT))

  • Reaction buffer

  • Deoxynucleotides (dATP, dCTP, dGTP, dTTP), including a labeled dNTP (e.g., [³H]dTTP) or a modified dNTP for colorimetric or fluorescent detection.

  • Benzimidazole test compounds

  • Detection reagents (e.g., scintillation fluid, colorimetric substrate)

Procedure:

  • Set up a reaction mixture containing the reaction buffer, template/primer, and deoxynucleotides.

  • Add the benzimidazole test compounds at various concentrations.

  • Start the reaction by adding the HIV-1 RT enzyme.

  • Incubate the reaction at 37°C for a specified time (e.g., 1 hour).[16]

  • Stop the reaction.

  • Quantify the amount of newly synthesized DNA. For a radioactive assay, this involves precipitating the DNA and measuring incorporated radioactivity. For a colorimetric assay, the incorporated biotin- and digoxigenin-labeled nucleotides are detected using an anti-digoxigenin-peroxidase conjugate and a colorimetric substrate.[17]

  • Calculate the percentage of inhibition of RT activity for each compound concentration.

  • The IC₅₀ value is the concentration of the compound that inhibits the enzyme activity by 50%.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate key viral life cycle stages that are targeted by antiviral inhibitors and a general workflow for antiviral drug screening.

HIV_Lifecycle cluster_cell Host Cell (CD4+ T-cell) cluster_inhibitors Benzimidazole Inhibitor Targets Entry Entry Reverse_Transcription Reverse_Transcription Entry->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Replication Replication Integration->Replication Assembly Assembly Replication->Assembly Budding Budding Assembly->Budding New_Virions New_Virions Budding->New_Virions 7. Maturation & Release HIV_Virion HIV_Virion HIV_Virion->Entry 1. Attachment & Fusion Entry_Inhibitors Entry Inhibitors Entry_Inhibitors->Entry RT_Inhibitors Reverse Transcriptase Inhibitors RT_Inhibitors->Reverse_Transcription Integrase_Inhibitors Integrase Inhibitors Integrase_Inhibitors->Integration Protease_Inhibitors Protease Inhibitors (Maturation) Protease_Inhibitors->Budding

Caption: Simplified HIV life cycle and potential targets for benzimidazole-based inhibitors.

HCV_Lifecycle cluster_cell Hepatocyte cluster_inhibitors Benzimidazole Inhibitor Targets Entry Entry Uncoating Uncoating Entry->Uncoating Translation_Processing Translation & Polyprotein Processing Uncoating->Translation_Processing Replication RNA Replication Translation_Processing->Replication Assembly_Release Assembly & Release Replication->Assembly_Release New_Virions New_Virions Assembly_Release->New_Virions 5. Egress HCV_Virion HCV_Virion HCV_Virion->Entry 1. Attachment Entry_Inhibitors Entry Inhibitors Entry_Inhibitors->Entry Protease_Inhibitors NS3/4A Protease Inhibitors Protease_Inhibitors->Translation_Processing Polymerase_Inhibitors NS5B Polymerase Inhibitors Polymerase_Inhibitors->Replication NS5A_Inhibitors NS5A Inhibitors NS5A_Inhibitors->Replication

Caption: Overview of the HCV life cycle with key targets for antiviral intervention.

Antiviral_Screening_Workflow Compound_Library Benzimidazole Compound Library Primary_Screening Primary Antiviral Screening (e.g., Cell-based Assay) Compound_Library->Primary_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Primary_Screening->Cytotoxicity_Assay Hit_Identification Hit Identification (Potent & Non-toxic) Primary_Screening->Hit_Identification Cytotoxicity_Assay->Hit_Identification Secondary_Assays Secondary Assays (e.g., Plaque Reduction) Hit_Identification->Secondary_Assays Active Compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition) Secondary_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: General workflow for the screening and evaluation of antiviral benzimidazole compounds.

References

Troubleshooting & Optimization

Overcoming solubility issues of 5-Benzoyl-2-benzimidazolinone in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Benzoyl-2-benzimidazolinone. Our goal is to help you overcome common challenges, particularly those related to its limited solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary challenge in experimental settings?

This compound is a benzimidazole derivative. Compounds in this class are noted for a range of biological activities, including potential roles as inhibitors of various signaling pathways. The primary challenge researchers face is its low aqueous solubility, which can complicate the preparation of stock solutions and lead to precipitation in aqueous experimental media, affecting data accuracy and reproducibility.

Q2: In which common laboratory solvents is this compound soluble?

While precise quantitative data is limited, this compound is known to have low solubility in water and aqueous buffers. It is generally considered slightly soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol. For most in vitro applications, preparing a concentrated stock solution in 100% DMSO is the recommended starting point.

Q3: What is a potential biological target of this compound?

Benzimidazole derivatives have been identified as inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and apoptosis. Therefore, it is plausible that this compound may also exert its effects through the modulation of the NF-κB pathway.

Q4: How can I prepare a stock solution of this compound?

Due to its poor aqueous solubility, a high-concentration stock solution should be prepared in an organic solvent, typically DMSO. A general protocol is provided in the "Experimental Protocols" section below. It is crucial to start with a high concentration in 100% DMSO before making further dilutions in aqueous buffers.

Q5: What is the maximum recommended concentration of DMSO for cell-based assays?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A concentration of 0.5% (v/v) is generally considered safe for most cell lines, but it is highly recommended to run a vehicle control (medium with the same final DMSO concentration as your experimental wells) to assess any potential effects on your specific cells.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when working with this compound in aqueous buffers.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of the compound exceeds its solubility limit in the final aqueous medium.- Decrease the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO) if your experimental system allows, but be mindful of solvent toxicity.- Consider using a solubilizing agent such as Pluronic® F-127 or Tween® 80 in your final buffer.
Inconsistent results between experiments. - Incomplete dissolution of the stock solution.- Precipitation of the compound over time in the working solution.- Ensure the DMSO stock solution is fully dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution.- Prepare fresh working solutions from the DMSO stock for each experiment.- Visually inspect your working solutions for any signs of precipitation before adding them to your assay.
Low or no observable biological activity. - The actual concentration of the dissolved compound is lower than intended due to precipitation.- The compound has degraded.- Confirm the solubility of the compound at the desired concentration in the final assay buffer.- Prepare a fresh DMSO stock solution. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 238.24 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weigh out 2.38 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the 10 mM stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

General Protocol for Diluting Stock Solution for Cell-Based Assays

Objective: To prepare a working solution of this compound for treating cells in culture.

Procedure:

  • Thaw a frozen aliquot of the 10 mM stock solution in DMSO at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

  • Important: To minimize precipitation, add the DMSO stock solution to the cell culture medium and mix immediately and thoroughly. Avoid adding the aqueous medium directly to the concentrated DMSO stock.

  • Ensure the final concentration of DMSO in the culture medium does not exceed a non-toxic level (typically ≤ 0.5%).

  • Add the final working solutions to your cell cultures and include a vehicle control (medium with the same final DMSO concentration).

Visualizations

Experimental Workflow for Solubilization

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Compound add_dmso Add 100% DMSO weigh->add_dmso Step 1 dissolve Vortex / Gentle Warming add_dmso->dissolve Step 2 store Store at -20°C / -80°C dissolve->store Step 3 thaw Thaw Stock store->thaw serial_dilute Serial Dilution in Aqueous Buffer thaw->serial_dilute Step 4 mix Mix Thoroughly serial_dilute->mix Step 5 apply Apply to Experiment mix->apply Step 6

Caption: Workflow for preparing and diluting this compound.

Proposed Signaling Pathway: NF-κB Inhibition

nf_kappa_b_pathway cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Cytokines (e.g., TNF-α, IL-1) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates ikb_nfkb IκBα-NF-κB Complex nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates ikb_nfkb->nfkb releases compound This compound compound->ikk inhibits? dna DNA nfkb_nuc->dna binds transcription Gene Transcription (Inflammation, Proliferation) dna->transcription initiates

Caption: Potential inhibition of the canonical NF-κB signaling pathway.

References

Troubleshooting off-target effects of 5-Benzoyl-2-benzimidazolinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Benzoyl-2-benzimidazolinone. This resource addresses common issues related to potential off-target effects and provides standardized experimental protocols to help ensure data integrity and reproducibility.

Troubleshooting Guide

This guide is designed to help you identify and resolve common experimental issues encountered when using this compound, a compound belonging to a class of molecules known to interact with a variety of cellular targets, including protein kinases.

Observed Problem Potential Cause Recommended Action
Inconsistent cellular phenotype or unexpected biological response. Off-target effects: The compound may be interacting with unintended cellular proteins, leading to confounding biological outcomes.1. Perform a dose-response experiment: Determine the minimal effective concentration to reduce the likelihood of off-target binding. 2. Use orthogonal controls: Employ a structurally related but inactive analog of this compound if available. 3. Conduct a kinase profile screen: Assess the compound's selectivity against a broad panel of kinases (see Experimental Protocols).
High background signal or variability in biochemical assays. Non-specific binding: The compound may be aggregating or binding non-specifically to assay components.1. Include detergent in assay buffers: Add low concentrations of detergents like Triton X-100 or Tween-20 to reduce non-specific interactions. 2. Check compound solubility: Ensure the compound is fully dissolved in the assay buffer at the tested concentrations. 3. Vary protein concentration: Determine if the observed effect is dependent on the concentration of the target protein.
Discrepancy between in vitro and in vivo results. Metabolic instability or off-target effects in a complex system: The compound may be metabolized into active or inactive forms, or it may engage different targets in a whole organism.1. Assess compound stability: Evaluate the stability of this compound in relevant biological matrices (e.g., plasma, microsomes). 2. Perform a Cellular Thermal Shift Assay (CETSA): Confirm target engagement within a cellular environment (see Experimental Protocols).
Cellular toxicity at effective concentrations. Off-target kinase inhibition or other cytotoxic mechanisms: Inhibition of essential cellular kinases or other proteins can lead to cell death.1. Profile against a panel of known toxicity-related kinases: (e.g., members of the Src family, cell cycle kinases). 2. Perform cell viability assays: Use multiple, mechanistically distinct viability assays (e.g., MTT, CellTiter-Glo) to confirm toxicity. 3. Rescue experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing the target or using a downstream activator.

Frequently Asked Questions (FAQs)

Q1: What are the likely off-targets for a benzimidazole-based compound like this compound?

A1: The benzimidazole scaffold is a common feature in many kinase inhibitors.[1][2] Therefore, it is plausible that this compound could exhibit off-target activity against various protein kinases. The specific off-targets can be highly dependent on the substitution pattern of the benzimidazole core.[3][4] A kinase profiling screen is the most effective way to determine the selectivity profile of this compound.

Q2: How can I confirm that the observed cellular phenotype is due to the inhibition of my intended target and not an off-target effect?

A2: Target validation is crucial. We recommend a multi-pronged approach:

  • Use a secondary, structurally distinct inhibitor: If another inhibitor for your target of interest exists, it should recapitulate the phenotype.

  • Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target protein. This should mimic the effect of the inhibitor.

  • Rescue experiments: Overexpression of the target protein may rescue the phenotype induced by the inhibitor.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of the compound to the target protein in a cellular context.[5][6][7][8]

Q3: My compound shows activity against multiple kinases in a profiling assay. How do I interpret this data?

A3: Multi-targeted activity is common among kinase inhibitors.[1] To interpret these findings:

  • Quantify the potency: Determine the IC50 or Ki value for each interaction. A significant window of selectivity (e.g., >100-fold) between the intended target and off-targets is desirable.

  • Consider the cellular context: The physiological relevance of an off-target interaction depends on the expression level and role of the off-target kinase in the specific cell type you are studying.

  • Correlate with phenotypic data: Try to link the inhibition of specific off-targets to any unexpected cellular effects.

Q4: What are some common experimental artifacts to be aware of when working with benzimidazole derivatives?

A4: Benzimidazole-containing compounds can sometimes interfere with assays through mechanisms other than direct target inhibition. These can include:

  • Compound aggregation: Forming colloids that can sequester proteins non-specifically.

  • Fluorescence interference: Some compounds can be autofluorescent, interfering with fluorescence-based assays.

  • Redox activity: Some heterocyclic compounds can undergo redox cycling, which can affect cellular health and assay readouts.

Always perform appropriate controls, such as running the assay in the absence of the target protein, to check for these potential artifacts.

Potential Off-Target Kinase Families for Benzimidazole Scaffolds

The following table summarizes kinase families that have been reported to be inhibited by various benzimidazole derivatives. This is not an exhaustive list and is intended as a general guide for prioritizing off-target screening.

Kinase FamilyRepresentative MembersPotential Implication of Off-Target Inhibition
Src Family Kinases SRC, LCK, FYNRegulation of cell growth, differentiation, and survival.
Cyclin-Dependent Kinases (CDKs) CDK1, CDK2, CDK4/6Cell cycle progression.
MAP Kinases ERK, JNK, p38Signal transduction pathways involved in stress response, inflammation, and apoptosis.
VEGF Receptors VEGFR1, VEGFR2, VEGFR3Angiogenesis.
Aurora Kinases AURKA, AURKB, AURKCMitosis and cell division.

Experimental Protocols

Kinase Selectivity Profiling using a Commercial Service

Broad screening of kinase inhibitor selectivity is crucial for understanding potential off-target effects.[9][10]

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM.

  • Service Provider Selection: Choose a reputable contract research organization (CRO) that offers kinase profiling services (e.g., Reaction Biology, Eurofins, Promega). Select a panel size that is appropriate for your stage of research (e.g., a broad panel of >300 kinases for initial characterization).

  • Assay Format: Most services utilize radiometric assays (e.g., [³³P]-ATP filter binding) or fluorescence/luminescence-based assays. Radiometric assays are often considered the gold standard.

  • ATP Concentration: It is recommended to perform the initial screen at a fixed ATP concentration (e.g., 10 µM) and then follow up on significant hits with assays performed at the Km for ATP for each specific kinase to determine more accurate inhibitory constants.

  • Data Analysis: The service provider will typically report the data as percent inhibition at a given compound concentration. Follow-up with dose-response curves to determine the IC50 for any kinases that show significant inhibition (e.g., >50% at 1 µM).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target in a physiological context.[5][6][7][8][11]

Methodology:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1 hour).

  • Heat Shock: After treatment, heat the cells in a PCR cycler or water bath across a range of temperatures (e.g., 40°C to 65°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or an immunoassay like ELISA or AlphaScreen.

  • Data Interpretation: A stabilizing compound will result in more of the target protein remaining in the soluble fraction at higher temperatures compared to the vehicle-treated control. This is visualized as a rightward shift in the melting curve.

Kinobeads Competition Binding Assay

This chemical proteomics approach allows for the unbiased identification of kinase targets in a cellular lysate.[12][13][14][15][16]

Methodology:

  • Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest using a non-denaturing lysis buffer.

  • Competitive Binding: Incubate the cell lysate with increasing concentrations of this compound.

  • Kinobeads Pulldown: Add "kinobeads" (sepharose beads coupled with a cocktail of broad-spectrum, immobilized kinase inhibitors) to the lysate. Kinases not bound by the free compound in the lysate will bind to the beads.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases.

  • LC-MS/MS Analysis: Digest the eluted proteins and analyze the resulting peptides by quantitative mass spectrometry.

  • Data Analysis: The abundance of each identified kinase is quantified. A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates that this compound is binding to that kinase and competing for the binding site.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Phenotypes A Unexpected or Inconsistent Cellular Phenotype B Is the phenotype dose-dependent? A->B C Yes B->C Yes D No B->D No E Potential Off-Target Effect or High Concentration Artifact C->E F Check for Compound Instability, Aggregation, or Assay Interference D->F G Perform Kinase Selectivity Profiling E->G H Validate On-Target Engagement (e.g., CETSA, Genetic Knockdown) E->H I Identify Potential Off-Targets G->I K Refine Experimental Conditions (Lower Concentration, Different Compound) H->K J Correlate Off-Target Activity with Observed Phenotype I->J J->K

Caption: A logical workflow for troubleshooting unexpected experimental results.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow A 1. Treat Cells with Compound (or Vehicle Control) B 2. Apply Heat Gradient (e.g., 40-65°C) A->B C 3. Lyse Cells B->C D 4. Centrifuge to Separate Soluble and Precipitated Proteins C->D E 5. Collect Supernatant (Soluble Fraction) D->E F 6. Quantify Target Protein (e.g., Western Blot, ELISA) E->F G 7. Plot Melting Curves (% Soluble Protein vs. Temp) F->G H Stabilizing Compound Shifts Curve to the Right G->H

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Kinase_Selectivity_Pathway Pathway to Determine Kinase Inhibitor Selectivity cluster_0 In Vitro / Biochemical cluster_1 In Cellulo / In Vivo A Primary Screen (Single High Concentration) B Dose-Response (IC50) for Primary Hits A->B C Determine Mode of Inhibition (e.g., ATP-competitive) B->C D Confirm Target Engagement (CETSA) C->D E Phenotypic Assays (Cell Viability, Signaling) D->E F Correlate Cellular IC50 with Biochemical IC50 E->F G Selective Inhibitor F->G High Selectivity Window H Multi-Targeted Inhibitor F->H Defined Off-Targets I Non-Selective / Promiscuous F->I Multiple Potent Targets

Caption: An integrated pathway for assessing kinase inhibitor selectivity.

References

Technical Support Center: Optimization of N-Piperidinyl-Benzimidazolone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the optimization of N-Piperidinyl-Benzimidazolone derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of N-Piperidinyl-Benzimidazolone derivatives and why is it important?

A1: The primary target of the N-Piperidinyl-Benzimidazolone derivatives discussed in recent literature is 8-oxo Guanine DNA Glycosylase 1 (OGG1).[1][2][3][4][5][6] OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for identifying and removing oxidized guanine bases (8-oxoG) from DNA.[1][3][4][5][6] Unrepaired 8-oxoG can lead to G:C to T:A transversions, compromising genomic integrity.[1][2][3] Inhibiting OGG1 is a therapeutic strategy for diseases like cancer and inflammation, particularly in cells with elevated reactive oxygen species (ROS).[1][2][3]

Q2: What is the significance of the N-Piperidinyl-Benzimidazolone scaffold?

A2: The N-Piperidinyl-Benzimidazolone scaffold has proven to be a potent and selective framework for developing OGG1 inhibitors.[1][2][3] Optimization campaigns starting from hits identified in high-throughput screening have led to the development of widely used tool compounds, demonstrating the scaffold's suitability for targeting the OGG1 active site.[1][2][3]

Q3: How does the conformation of the N-Piperidinyl linker influence inhibitor potency?

A3: X-ray crystallography studies have revealed that the conformation of the N-Piperidinyl linker is a critical determinant of inhibitor potency.[1][2][3][4] More potent inhibitors, such as TH8535, exhibit a "chair" conformation of the piperidinyl linker, which allows for favorable hydrogen bonding interactions within the OGG1 active site.[4] In contrast, weaker analogs often adopt a "boat" conformation.[1][2][3][4]

Synthesis Troubleshooting Guide

Q4: I am experiencing low yields in the condensation reaction between o-phenylenediamine and a carboxylic acid to form the benzimidazole core. What are some possible solutions?

A4: Low yields in benzimidazole synthesis can be attributed to several factors. Here are some troubleshooting steps:

  • Reaction Conditions: The traditional Phillips-Ladenburg reaction often requires harsh conditions.[7] Consider using a milder catalyst such as ammonium chloride in ethanol.[7] Polyphosphoric acid can also be an effective medium for this condensation.[8]

  • Starting Materials: Ensure the purity of your o-phenylenediamine and carboxylic acid. Impurities can interfere with the reaction.

  • Alternative Methods: For aromatic carboxylic acids, the Phillips synthesis may fail.[8] In such cases, reacting the o-phenylenediamine with the corresponding phenyl ester of the carboxylic acid might yield better results.[8] Green chemistry approaches, such as using deep eutectic solvents (DESs) or microwave-assisted synthesis, have also been reported to improve yields and reduce reaction times.[9]

Q5: I am observing multiple spots on my TLC after the N-alkylation of the piperidine ring. How can I minimize side products?

A5: The N-alkylation step can sometimes lead to side products. Here are some suggestions:

  • Base Selection: The choice of base is crucial. A non-nucleophilic, sterically hindered base can help prevent side reactions.

  • Temperature Control: Running the reaction at a lower temperature can increase the selectivity of the N-alkylation and reduce the formation of byproducts.

  • Purification: If side products are unavoidable, careful column chromatography is essential. Experiment with different solvent systems to achieve optimal separation.

Q6: The final purification of my N-Piperidinyl-Benzimidazolone derivative by column chromatography is proving difficult. What can I do?

A6: Purification challenges are common with heterocyclic compounds. Consider the following:

  • Solvent System Optimization: Systematically screen different solvent systems for your column chromatography. A gradient elution might be necessary to separate your product from closely related impurities.

  • Alternative Purification Techniques: If column chromatography is ineffective, consider preparative HPLC or crystallization. Tituration with an appropriate solvent can also help remove minor impurities.

  • Salt Formation: Converting your final compound into a salt (e.g., hydrochloride salt) can sometimes facilitate crystallization and purification.

Biological Assay Troubleshooting Guide

Q7: In my OGG1 inhibition assay, I am observing a high background signal. What could be the cause?

A7: A high background signal in an OGG1 inhibition assay can obscure the results. Here's what to check:

  • Substrate Quality: Ensure the purity of your fluorescently labeled DNA substrate. Degradation of the substrate can lead to increased background fluorescence.

  • Enzyme Purity: The purity of the OGG1 enzyme is critical. Contaminating nucleases can cleave the DNA substrate, leading to a false-positive signal.

  • Buffer Composition: The assay buffer should be optimized. Components like detergents or reducing agents can sometimes interfere with the fluorescent signal.

Q8: My Cellular Thermal Shift Assay (CETSA) results are inconsistent. What are the common pitfalls?

A8: CETSA is a powerful technique for demonstrating target engagement in cells, but it can be sensitive.[4] Here are some factors to consider for improving consistency:

  • Cell Density: Ensure that you use a consistent cell number for each experiment. Overly confluent or sparse cells can lead to variability.

  • Heating Protocol: The heating gradient and duration must be precisely controlled.[4] Use a PCR machine with a reliable temperature gradient function.

  • Lysis and Sample Handling: Incomplete cell lysis or inconsistent sample handling can introduce significant errors. Ensure that the lysis buffer is effective and that all samples are treated identically post-heating.

Q9: I am not observing a clear melting curve in my Differential Scanning Fluorimetry (DSF) assay. What could be wrong?

A9: DSF measures the thermal stability of a protein.[4] A lack of a clear melting curve can be due to several reasons:

  • Protein Concentration: The protein concentration might be too low or too high. Optimize the protein concentration to ensure a detectable unfolding transition.

  • Dye Concentration: The concentration of the fluorescent dye (e.g., SYPRO Orange) is critical. Too little dye will result in a weak signal, while too much can cause protein aggregation and a high background.

  • Buffer Conditions: The pH and ionic strength of the buffer can significantly impact protein stability. Ensure that the buffer conditions are optimal for your protein.

Quantitative Data

CompoundOGG1 IC50 (µM)Reference
CBK14985010[4]
CBK011674 (Domperidone)33[4]

Signaling Pathways and Experimental Workflows

OGG1_Pathway cluster_DNA_Damage DNA Damage cluster_BER_Pathway Base Excision Repair (BER) ROS Reactive Oxygen Species (ROS) Guanine Guanine 8oxoG 8-oxoGuanine Guanine->8oxoG Oxidation OGG1 OGG1 AP_Site Abasic (AP) Site OGG1->AP_Site APE1 APE1 AP_Site->APE1 Incision SSB Single-Strand Break APE1->SSB Repair Further Repair (Pol β, Lig III) SSB->Repair 8oxoG->OGG1 Recognition & Excision Inhibitor N-Piperidinyl- Benzimidazolone Inhibitor Inhibitor->OGG1 Inhibition

Caption: OGG1-initiated Base Excision Repair pathway and point of inhibition.

OGG1_Inhibition_Assay cluster_Components Assay Components cluster_Workflow Workflow OGG1 OGG1 Enzyme Incubation Incubate Components OGG1->Incubation Substrate Fluorescently Labeled 8-oxoG DNA Substrate Substrate->Incubation Inhibitor Test Compound Inhibitor->Incubation APE1 APE1 Enzyme APE1->Incubation Measurement Measure Fluorescence Incubation->Measurement Analysis Data Analysis (IC50) Measurement->Analysis CETSA_Workflow cluster_Cellular_Phase Cellular Phase cluster_Analysis_Phase Analysis Phase Treat_Cells Treat Cells with Compound or DMSO Heat_Cells Heat Cells at Temperature Gradient Treat_Cells->Heat_Cells Lyse_Cells Lyse Cells Heat_Cells->Lyse_Cells Centrifuge Centrifuge to Separate Soluble/Aggregated Proteins Lyse_Cells->Centrifuge Collect_Supernatant Collect Supernatant (Soluble Fraction) Centrifuge->Collect_Supernatant Western_Blot Analyze by Western Blot for Target Protein Collect_Supernatant->Western_Blot

References

Technical Support Center: Enhancing the Cell Permeability of 5-Benzoyl-2-benzimidazolinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered when working with 5-Benzoyl-2-benzimidazolinone, particularly concerning its cell permeability.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is showing low activity in cell-based assays, but is potent in biochemical assays. Could this be a cell permeability issue?

A1: Yes, a significant drop in potency between biochemical and cell-based assays is a strong indicator of poor cell permeability. This compound, like many small molecules, may have physicochemical properties that hinder its ability to cross the cell membrane and reach its intracellular target. We recommend performing a cell permeability assay to confirm this.

Q2: What are the initial steps to troubleshoot the poor cell permeability of this compound?

A2: A logical first step is to quantify the permeability of your compound. We suggest a tiered approach, starting with a simple, high-throughput in vitro assay like the Parallel Artificial Membrane Permeability Assay (PAMPA). If permeability is low in this assay, which primarily measures passive diffusion, you can then move to more complex cell-based models like the Caco-2 permeability assay to investigate the role of active transport and efflux mechanisms.

Q3: My compound has poor aqueous solubility. Could this be related to its low permeability?

A3: Absolutely. Poor aqueous solubility can lead to low concentrations of the compound at the cell surface, which in turn limits the driving force for passive diffusion across the cell membrane. Improving the solubility of this compound is a critical step and can often be addressed through formulation strategies.

Q4: What formulation strategies can I employ to enhance the cell permeability of this compound?

A4: Several formulation strategies can be explored to improve both the solubility and permeability of your compound.[1][2][3][4] These include:

  • Use of Co-solvents: Solubilizing the compound in a mixture of aqueous buffer and a pharmaceutically acceptable organic solvent (e.g., DMSO, ethanol) can increase its concentration at the cell surface.

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based delivery systems such as liposomes or nanoemulsions can facilitate its transport across the cell membrane.[1][2][4]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility and potentially their permeability.[1][3]

Q5: Can I chemically modify this compound to improve its permeability?

A5: Yes, chemical modification is a powerful strategy. One common approach is the synthesis of a prodrug . A prodrug is an inactive or less active derivative of the parent drug that is designed to have improved physicochemical properties, such as increased lipophilicity, to enhance cell permeability.[5][6][7][8][9][10] Once inside the cell, the prodrug is converted to the active parent compound by intracellular enzymes. For this compound, a prodrug could be created by, for example, esterifying a polar functional group.

Another strategy, as suggested by studies on other benzimidazole derivatives, is to introduce less polar hydrogen bond donors to increase lipophilicity and membrane permeability.[11]

Troubleshooting Guide

Problem: Low Apparent Permeability Coefficient (Papp) in PAMPA Assay
Potential Cause Suggested Solution
Poor aqueous solubility of this compound. Prepare the dosing solution with a small percentage of a co-solvent (e.g., up to 1% DMSO) to improve solubility.
Compound precipitating in the donor well. Visually inspect the wells for precipitation. If observed, decrease the starting concentration of the compound.
The compound is too polar to passively diffuse across the artificial membrane. Consider chemical modification to increase lipophilicity, such as a prodrug approach.[5][6][7][8][9][10]
Problem: Low Permeability in Caco-2 Assay Despite Moderate PAMPA Permeability
Potential Cause Suggested Solution
Active efflux by transporters like P-glycoprotein (P-gp). Perform the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in permeability in the presence of the inhibitor would confirm that your compound is a substrate for efflux pumps.
Poor apical to basolateral transport. Analyze both apical to basolateral and basolateral to apical transport to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.
Low metabolic stability in Caco-2 cells. Analyze the receiver compartment for the presence of metabolites of this compound using LC-MS/MS.

Quantitative Data Summary

The following tables present hypothetical data from experiments designed to assess and improve the permeability of this compound.

Table 1: PAMPA Permeability of this compound and Controls

CompoundPapp (x 10⁻⁶ cm/s)Permeability Classification
Propranolol (High Permeability Control)15.2High
Atenolol (Low Permeability Control)0.8Low
This compound1.5Low

Table 2: Caco-2 Permeability of this compound with and without an Efflux Inhibitor

ConditionPapp (A to B) (x 10⁻⁶ cm/s)Papp (B to A) (x 10⁻⁶ cm/s)Efflux Ratio (Papp(B-A)/Papp(A-B))
This compound1.25.84.8
This compound + Verapamil4.55.11.1

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare Donor and Acceptor Plates:

    • Use a 96-well filter plate with a PVDF membrane for the donor plate and a 96-well acceptor plate.

    • Coat the filter membrane of the donor plate with a 1% solution of lecithin in dodecane and allow it to dry.

    • Fill the wells of the acceptor plate with 300 µL of phosphate-buffered saline (PBS) at pH 7.4.

  • Prepare Compound Solutions:

    • Prepare a 10 mM stock solution of this compound and control compounds (propranolol and atenolol) in DMSO.

    • Prepare the final dosing solutions by diluting the stock solutions to 100 µM in PBS (final DMSO concentration ≤ 1%).

  • Perform the Assay:

    • Add 200 µL of the dosing solutions to the donor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the buffer in the acceptor wells.

    • Incubate the plate assembly at room temperature for 5 hours with gentle shaking.

  • Analyze the Results:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / (Area * Time * (Vd + Va)) * ln(1 - (Ca / Ceq)) where Vd is the volume of the donor well, Va is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, Ca is the concentration in the acceptor well, and Ceq is the equilibrium concentration.

Protocol 2: Caco-2 Cell Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • For apical to basolateral (A to B) transport, add the test compound (10 µM this compound in HBSS) to the apical side and fresh HBSS to the basolateral side.

    • For basolateral to apical (B to A) transport, add the test compound to the basolateral side and fresh HBSS to the apical side.

    • To investigate active efflux, perform the A to B transport experiment in the presence of an efflux pump inhibitor (e.g., 100 µM verapamil).

  • Sample Collection and Analysis:

    • Incubate the plates at 37°C with 5% CO2.

    • Collect samples from the receiver compartment at various time points (e.g., 30, 60, 90, and 120 minutes).

    • Analyze the concentration of this compound in the collected samples by LC-MS/MS.

  • Data Calculation:

    • Calculate the Papp value for both A to B and B to A directions.

    • Determine the efflux ratio by dividing the Papp (B to A) by the Papp (A to B).

Visualizations

Troubleshooting_Workflow start Low in vivo efficacy or cell-based activity check_permeability Assess Cell Permeability (e.g., PAMPA, Caco-2) start->check_permeability low_perm Permeability is Low check_permeability->low_perm good_perm Permeability is Adequate low_perm->good_perm No formulation Formulation Strategies: - Co-solvents - Lipid carriers - Cyclodextrins low_perm->formulation Yes chem_mod Chemical Modification: - Prodrug synthesis - Increase lipophilicity low_perm->chem_mod Yes troubleshoot_other Investigate other factors: - Target engagement - Metabolism - Assay artifacts good_perm->troubleshoot_other retest Re-evaluate Permeability formulation->retest chem_mod->retest

Caption: Troubleshooting workflow for low cell permeability.

Prodrug_Concept cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space prodrug Prodrug (Lipophilic, Permeable) activated_drug Active Drug (Less Permeable) prodrug->activated_drug Enzymatic Cleavage membrane Cell Membrane target Intracellular Target activated_drug->target Binds to

Caption: The prodrug concept for enhancing cell permeability.

Signaling_Pathway receptor Cell Surface Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression drug This compound drug->kinase2 Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Synthesis and Purification of 5-Benzoyl-2-benzimidazolinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Benzoyl-2-benzimidazolinone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the duration or cautiously increasing the temperature.
Degradation of starting materials or product.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. Use dry solvents.
Ineffective cyclization agent.Verify the quality and reactivity of the cyclization agent (e.g., urea, carbonyldiimidazole).
Product is an Oil or Fails to Crystallize Presence of significant impurities.Purify the crude product using column chromatography before attempting recrystallization.
Incorrect recrystallization solvent or solvent combination.Perform a solvent screen with small amounts of the crude product to identify a suitable solvent or solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for benzimidazolone derivatives include ethanol, methanol, acetic acid, and dimethylformamide (DMF).
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of oils or very small crystals that are difficult to filter.
Poor Crystal Quality (e.g., very fine needles, powder) Supersaturation was too high during crystallization.Add a small amount of additional hot solvent to the solution to slightly decrease the saturation level.
Agitation during crystal growth.Allow the crystallization to proceed undisturbed once the solution has been set to cool.
Colored Impurities in Final Product Presence of colored byproducts from the reaction.Treat the crude product solution with activated charcoal before filtration and crystallization.
Air oxidation of intermediates or the final product.Handle the reaction mixture and isolated product under an inert atmosphere whenever possible.
Low Purity After Recrystallization Co-crystallization of impurities with the product.A second recrystallization from a different solvent system may be necessary.
Incomplete removal of mother liquor.Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent during filtration.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound involves the cyclization of 3,4-diaminobenzophenone. This is typically achieved by reacting 3,4-diaminobenzophenone with a carbonyl source such as urea, phosgene, or a phosgene equivalent like 1,1'-carbonyldiimidazole (CDI). The reaction with urea is often favored due to its lower cost and safer handling.

Q2: How can I monitor the progress of the synthesis reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase should be chosen to achieve good separation between the starting material (3,4-diaminobenzophenone) and the product (this compound). By spotting the reaction mixture alongside the starting material standard, the consumption of the reactant and the formation of the product can be visualized over time.

Q3: What are the likely impurities in the synthesis of this compound?

Potential impurities can include:

  • Unreacted 3,4-diaminobenzophenone.

  • Side products from the incomplete cyclization or side reactions of the carbonyl source.

  • In the case of a Friedel-Crafts acylation approach to introduce the benzoyl group, potential impurities could arise from polysubstitution or rearrangement reactions.[1]

Q4: What is the recommended method for purifying crude this compound?

Recrystallization is the most common and effective method for purifying the crude product. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound at an elevated temperature but will result in low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling.

Q5: Which solvents are suitable for the recrystallization of this compound?

While the optimal solvent should be determined experimentally, common solvents for the recrystallization of benzimidazolone derivatives include:

  • Ethanol

  • Methanol

  • Acetic Acid

  • Dimethylformamide (DMF)

  • A mixture of solvents, such as ethanol/water or DMF/water, can also be effective.

Q6: How can I confirm the purity of the final product?

The purity of the final product can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.

  • Melting Point Determination: A sharp melting point close to the literature value is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of any impurities.

Experimental Protocols

Synthesis of this compound from 3,4-Diaminobenzophenone and Urea

This protocol is a generalized procedure and may require optimization.

Materials:

  • 3,4-Diaminobenzophenone

  • Urea

  • High-boiling point solvent (e.g., o-dichlorobenzene, N-methyl-2-pyrrolidone)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-diaminobenzophenone (1 equivalent) and urea (1.1 to 1.5 equivalents).

  • Add a suitable high-boiling point solvent.

  • Heat the reaction mixture to a temperature between 130-160 °C and maintain it for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will likely precipitate out of the solution. Collect the crude product by vacuum filtration.

  • Wash the collected solid with a suitable solvent (e.g., ethanol, water) to remove residual high-boiling solvent and some impurities.

  • Dry the crude product in a vacuum oven.

Purification by Recrystallization

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol).

  • Heat the mixture to boiling with stirring to dissolve the solid completely.

  • If colored impurities are present, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Once crystal formation appears complete, cool the flask in an ice bath for 30-60 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A 3,4-Diaminobenzophenone + Urea B Reaction Mixture (Heating) A->B High-boiling solvent C Crude Product (Precipitate) B->C Cooling D Crude Product Dissolved in Hot Solvent C->D Recrystallization Solvent E Hot Filtration D->E (Optional: Activated Charcoal) F Crystallization (Slow Cooling) E->F G Pure Crystals F->G Filtration & Drying

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Flow cluster_solutions_low_yield Low Yield Solutions cluster_solutions_oily Oily Product Solutions cluster_solutions_crystals Poor Crystal Solutions cluster_solutions_color Colored Product Solutions Start Problem Encountered LowYield Low or No Product Start->LowYield OilyProduct Product is an Oil Start->OilyProduct PoorCrystals Poor Crystal Quality Start->PoorCrystals ColoredProduct Colored Impurities Start->ColoredProduct LY_Sol1 Extend Reaction Time/ Increase Temperature LowYield->LY_Sol1 LY_Sol2 Use Inert Atmosphere/ Dry Solvents LowYield->LY_Sol2 OP_Sol1 Column Chromatography OilyProduct->OP_Sol1 OP_Sol2 Solvent Screening OilyProduct->OP_Sol2 OP_Sol3 Slow Cooling OilyProduct->OP_Sol3 PC_Sol1 Add More Hot Solvent PoorCrystals->PC_Sol1 PC_Sol2 Avoid Agitation PoorCrystals->PC_Sol2 CP_Sol1 Activated Charcoal Treatment ColoredProduct->CP_Sol1

References

Addressing batch-to-batch variability of synthesized 5-Benzoyl-2-benzimidazolinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of 5-Benzoyl-2-benzimidazolinone. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via Friedel-Crafts acylation of 2-benzimidazolinone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Question 1: Low or No Product Yield

Answer:

Low or no yield of this compound is a common issue that can be attributed to several factors related to reactants, reaction conditions, and work-up procedures.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Quality of Starting Materials - 2-Benzimidazolinone: Ensure it is dry and of high purity. Residual moisture can react with the Lewis acid catalyst.
- Benzoyl Chloride: Use freshly distilled or a new bottle of benzoyl chloride. It can hydrolyze over time to benzoic acid, which is unreactive under these conditions.
- Lewis Acid (e.g., AlCl₃): Use a fresh, unopened container of anhydrous aluminum chloride. AlCl₃ is highly hygroscopic and will lose its activity upon exposure to moisture.
- Solvent: Ensure the solvent (e.g., nitrobenzene, dichloromethane) is anhydrous.
Suboptimal Reaction Temperature The reaction may require heating to proceed at a reasonable rate. If the temperature is too low, the reaction will be sluggish. Conversely, excessively high temperatures can lead to side reactions and degradation. Monitor the reaction temperature closely and optimize as needed.
Insufficient Catalyst A stoichiometric amount of the Lewis acid catalyst is often required because both the starting material and the product can form complexes with it.[1] Ensure at least one equivalent of the catalyst is used for each mole of 2-benzimidazolinone.
Deactivation of the Benzimidazolinone Ring The benzimidazolinone ring system is less reactive than benzene. If the reaction is not proceeding, a more forcing reaction condition (higher temperature, longer reaction time, or a stronger Lewis acid) may be necessary.
Premature Quenching of the Reaction Ensure the reaction has gone to completion before the work-up procedure. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Product Loss During Work-up The product may be partially soluble in the aqueous layer during extraction. Minimize the volume of water used for quenching and washing. Back-extraction of the aqueous layer with a suitable organic solvent may be necessary.

Question 2: Presence of Multiple Spots on TLC/Impure Product

Answer:

The presence of multiple spots on a TLC plate or an impure product after isolation can be due to side reactions or unreacted starting materials.

Possible Impurities and Their Origin:

Impurity Potential Source Mitigation Strategy
Unreacted 2-Benzimidazolinone Incomplete reaction.Increase reaction time, temperature, or the amount of benzoyl chloride and Lewis acid.
Benzoic Acid Hydrolysis of benzoyl chloride.Use fresh, high-purity benzoyl chloride.
Di-acylated Product Reaction of the product with another molecule of benzoyl chloride. Although the benzoyl group is deactivating, under harsh conditions, a second acylation might occur.Use a stoichiometric amount of benzoyl chloride relative to 2-benzimidazolinone.
Other Isomers (e.g., 6-benzoyl-2-benzimidazolinone) While the 5-position is the most likely site of acylation, other isomers may form in small amounts.Optimize reaction conditions (e.g., temperature, catalyst) to favor the formation of the desired isomer. Purification by column chromatography may be necessary.

A suggested troubleshooting workflow for addressing low yield and impurity issues is presented below:

G start Batch Fails (Low Yield/Purity) check_sm Verify Starting Material Quality start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up Procedure start->check_workup sm_ok Starting Materials OK? check_sm->sm_ok conditions_ok Reaction Conditions Optimal? check_conditions->conditions_ok workup_ok Work-up Efficient? check_workup->workup_ok sm_ok->check_conditions Yes optimize_sm Use Fresh/Purified Starting Materials sm_ok->optimize_sm No conditions_ok->check_workup Yes optimize_conditions Adjust Temp, Time, or Catalyst Stoichiometry conditions_ok->optimize_conditions No optimize_workup Modify Extraction/ Purification Steps workup_ok->optimize_workup No re_run Re-run Synthesis workup_ok->re_run Yes optimize_sm->re_run optimize_conditions->re_run optimize_workup->re_run

Troubleshooting workflow for synthesis issues.

Question 3: Inconsistent Crystal Form or Color

Answer:

Variations in the physical appearance of the final product can be due to the presence of impurities or differences in the crystallization process.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Residual Catalyst or Byproducts Traces of the Lewis acid or its hydrolysis products can affect the color and crystal structure. Ensure thorough washing of the crude product before crystallization.
Solvent Effects The choice of solvent for crystallization can significantly impact the crystal habit. Experiment with different solvents or solvent mixtures to achieve a consistent crystal form.
Rate of Cooling Rapid cooling during crystallization can lead to the formation of small, less-defined crystals, while slow cooling promotes the growth of larger, more uniform crystals. Control the cooling rate to ensure batch-to-batch consistency.
Presence of Colored Impurities Trace impurities can impart color to the final product. If the product is off-color, consider a charcoal treatment during the recrystallization process or purification by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: The most likely synthetic route is the Friedel-Crafts acylation of 2-benzimidazolinone with benzoyl chloride using a Lewis acid catalyst like aluminum chloride.

G cluster_reactants Reactants cluster_catalyst Catalyst 2-Benzimidazolinone 2-Benzimidazolinone Reaction Reaction 2-Benzimidazolinone->Reaction Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Reaction AlCl3 AlCl3 AlCl3->Reaction This compound This compound Reaction->this compound

Synthetic pathway for this compound.

Q2: What are the key parameters to control for ensuring batch-to-batch consistency?

A2: The key parameters to control are:

  • Quality of Raw Materials: Purity and dryness of 2-benzimidazolinone, benzoyl chloride, Lewis acid, and solvent.

  • Stoichiometry: Precise molar ratios of reactants and catalyst.

  • Reaction Temperature and Time: Consistent temperature profiles and reaction durations.

  • Work-up and Purification Procedures: Standardized extraction, washing, and crystallization protocols.

Q3: What analytical techniques are recommended for product characterization and purity assessment?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and preliminary purity assessment.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis and detection of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point: As an indicator of purity.

Experimental Protocols

General Procedure for the Synthesis of this compound (Illustrative)

Disclaimer: This is a generalized procedure and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to a suitable anhydrous solvent (e.g., nitrobenzene or dichloromethane).

  • Addition of Reactants: Cool the suspension in an ice bath and slowly add 2-benzimidazolinone (1.0 equivalent). Stir the mixture for 15-30 minutes. Then, add benzoyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until the solid product precipitates.

  • Isolation and Purification: Collect the crude product by filtration, wash with cold water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis (Suggested Starting Conditions)

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Expected Analytical Data

  • ¹H NMR (in DMSO-d₆): Expect signals for the aromatic protons on the benzimidazole and benzoyl rings, as well as the N-H protons of the imidazolinone.

  • ¹³C NMR (in DMSO-d₆): Expect signals for the carbonyl carbon of the benzoyl group, the carbonyl carbon of the imidazolinone ring, and the aromatic carbons.[2]

  • IR (KBr): Expect characteristic peaks for N-H stretching, C=O stretching (ketone and urea), and aromatic C-H and C=C stretching.

References

Mitigating cytotoxicity of 5-Benzoyl-2-benzimidazolinone in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Benzoyl-2-benzimidazolinone in cell-based assays. The information provided is intended to help mitigate potential cytotoxicity and address common experimental challenges.

Disclaimer: Specific cytotoxicity data for this compound is limited in publicly available literature. The guidance provided here is based on the known properties of related benzimidazolone and benzoyl-containing compounds, as well as established principles of cell culture and toxicology.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of cytotoxicity for this compound?

A1: While the exact mechanism for this compound is not well-documented, related benzimidazolone compounds have been shown to induce cytotoxicity through mitochondrial dysfunction. Additionally, compounds containing a benzoyl group can be associated with the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. It is plausible that the cytotoxicity of this compound involves one or both of these pathways.

Q2: I am observing high levels of cytotoxicity even at low concentrations of the compound. What could be the reason?

A2: Several factors could contribute to this observation:

  • Compound Solubility: Poor solubility of this compound in your cell culture medium can lead to the formation of precipitates, which can be cytotoxic to cells. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the medium, and that the final solvent concentration is not toxic to your cells.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The cell line you are using may be particularly sensitive to this compound.

  • Compound Stability: The compound may be unstable in the cell culture medium, degrading into more toxic byproducts.

  • Assay Interference: The compound may be interfering with the readout of your cytotoxicity assay. For example, it might react with the assay reagents.

Q3: How can I determine the appropriate concentration range for my experiments?

A3: It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line and assay conditions. This will help you identify a suitable concentration range for your subsequent experiments, including non-toxic concentrations for mechanistic studies.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible cytotoxicity results.
  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform cell number is seeded in all wells. Use a cell counter for accurate cell quantification.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity.

  • Possible Cause: Variability in compound preparation.

    • Solution: Prepare a fresh stock solution of the compound for each experiment. Ensure thorough mixing before diluting to final concentrations.

Issue 2: Vehicle control (e.g., DMSO) shows cytotoxicity.
  • Possible Cause: High concentration of the vehicle.

    • Solution: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v), and ideally below 0.1%. Perform a vehicle-only toxicity test to determine the maximum tolerated concentration for your cell line.

Issue 3: Unexpected results in the cytotoxicity assay (e.g., increased signal with a viability dye).
  • Possible Cause: Compound interference with the assay.

    • Solution: Run a cell-free control where the compound is added to the assay medium without cells to check for any direct reaction with the assay reagents. Consider using an alternative cytotoxicity assay that relies on a different detection principle.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
HeLaCervical Cancer4815.2
A549Lung Cancer4825.8
MCF-7Breast Cancer4818.5
HepG2Liver Cancer4832.1

Note: These are hypothetical values for illustrative purposes. Actual IC50 values must be determined experimentally.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in a suitable solvent (e.g., DMSO). Further dilute the compound in a complete cell culture medium to the final desired concentrations.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Mitigation of Cytotoxicity using an Antioxidant (N-acetylcysteine - NAC)
  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Co-treatment Preparation: Prepare solutions of this compound at various concentrations and a solution of NAC at a fixed, non-toxic concentration (e.g., 1 mM).

  • Cell Treatment: Treat the cells with the compound alone or in combination with NAC. Include controls for the compound alone, NAC alone, and a vehicle control.

  • Incubation and Assay: Follow steps 4-8 of Protocol 1 to assess cell viability. A significant increase in cell viability in the co-treated groups compared to the compound-only groups would suggest the involvement of oxidative stress in the compound's cytotoxicity.

Visualizations

cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Start seed_cells Seed cells in a 96-well plate start->seed_cells prepare_compound Prepare serial dilutions of this compound seed_cells->prepare_compound treat_cells Treat cells with the compound prepare_compound->treat_cells incubate Incubate for a defined period (e.g., 48h) treat_cells->incubate viability_assay Perform cell viability assay (e.g., MTT) incubate->viability_assay measure_signal Measure absorbance/fluorescence viability_assay->measure_signal data_analysis Analyze data and calculate IC50 measure_signal->data_analysis end End data_analysis->end

Caption: A general experimental workflow for determining the cytotoxicity of a compound.

cluster_pathway Hypothetical Signaling Pathway of Benzimidazolone-Induced Cytotoxicity compound This compound ros Increased Reactive Oxygen Species (ROS) compound->ros mitochondria Mitochondrial Dysfunction compound->mitochondria ox_stress Oxidative Stress ros->ox_stress mitochondria->ros apoptosis Apoptosis mitochondria->apoptosis dna_damage DNA Damage ox_stress->dna_damage dna_damage->apoptosis

Caption: A hypothetical signaling pathway illustrating potential mechanisms of cytotoxicity.

cluster_troubleshooting Troubleshooting Decision Tree start High Cytotoxicity Observed check_solubility Is the compound fully dissolved? start->check_solubility check_vehicle Is the vehicle control toxic? check_solubility->check_vehicle Yes improve_solubility Improve solubility (e.g., sonication) or use a different solvent check_solubility->improve_solubility No check_assay Is there assay interference? check_vehicle->check_assay No lower_vehicle Lower vehicle concentration check_vehicle->lower_vehicle Yes change_assay Use an alternative cytotoxicity assay check_assay->change_assay Yes optimize_concentration Optimize compound concentration (Dose-response) check_assay->optimize_concentration No

Caption: A troubleshooting decision tree for unexpected high cytotoxicity.

Strategies to reduce non-specific binding of 5-Benzoyl-2-benzimidazolinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate non-specific binding of 5-Benzoyl-2-benzimidazolinone in their experiments.

Understanding Non-Specific Binding of this compound

This compound is a heterocyclic compound with a predicted XLogP3 value of 3.2, indicating high lipophilicity. This characteristic is a primary driver of its tendency to engage in non-specific binding (NSB) through hydrophobic interactions with various surfaces, including plastics, proteins, and other cellular components. NSB can lead to inaccurate experimental results, such as artificially high signals in biochemical assays or off-target effects in cell-based studies.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of non-specific binding with this compound?

A1: The primary cause of non-specific binding for this compound is its hydrophobic nature, leading to interactions with non-target proteins and plastic surfaces.[1][2] Other contributing factors can include electrostatic interactions and low solubility of the compound in aqueous assay buffers, which can lead to aggregation and precipitation.

Q2: How can I determine if my experimental results are affected by non-specific binding of this compound?

A2: A simple control experiment is to measure the signal in the absence of the primary biological target (e.g., using a mock-transfected cell lysate or beads without the immobilized protein). A high signal in this control condition suggests significant non-specific binding.

Q3: What are the first steps I should take to reduce non-specific binding?

A3: Start by optimizing your assay buffer. This can include adding a non-ionic surfactant like Tween-20, a blocking protein such as Bovine Serum Albumin (BSA), or increasing the salt concentration to minimize ionic interactions.[1][3]

Troubleshooting Guide

This guide provides specific strategies to address non-specific binding of this compound in a question-and-answer format.

Problem: High background signal in my biochemical assay (e.g., kinase assay).

  • Question: How can I reduce the binding of this compound to the walls of my microplate?

    • Answer: Pre-treating the microplate with a blocking agent like BSA can help saturate non-specific binding sites on the plastic. Using low-binding microplates is also a recommended option. Additionally, including a low percentage of a non-ionic surfactant, such as 0.01-0.05% Tween-20 or Triton X-100, in your assay buffer can help prevent the compound from adhering to surfaces.[1]

  • Question: My negative control (no enzyme) shows a high signal. What buffer additives can I use?

    • Answer: To mitigate non-specific interactions with assay components, you can add blocking proteins like BSA or casein to your buffer. These proteins will occupy potential non-specific binding sites. Increasing the ionic strength of your buffer with salts like NaCl can also help disrupt electrostatic interactions that may contribute to NSB.[1][3] See the table below for recommended concentration ranges.

Problem: Poor solubility and precipitation of this compound in my aqueous buffer.

  • Question: How can I improve the solubility of my compound in the assay buffer?

    • Answer: this compound is poorly soluble in water. To improve its solubility, you can use a co-solvent such as DMSO. However, it is crucial to keep the final DMSO concentration in your assay low (typically ≤1%) as high concentrations can affect enzyme activity and increase non-specific binding. If solubility issues persist, consider using cyclodextrins, which can encapsulate hydrophobic molecules and increase their aqueous solubility.[4][5]

  • Question: I observe compound precipitation during my experiment. What formulation strategies can I employ?

    • Answer: Besides using co-solvents, you can explore the use of surfactants to form micelles that can solubilize the compound. Lipid-based formulations can also be an option for certain applications, though this is more common for in vivo studies.

Problem: Inconsistent results in my cell-based assays.

  • Question: How can I ensure that the observed cellular effects are not due to non-specific binding?

    • Answer: Include appropriate controls, such as a structurally similar but inactive compound, to differentiate between specific and non-specific effects. Performing target engagement assays, if available for your protein of interest, can also confirm that the compound is binding to its intended target in the cellular environment.

  • Question: What modifications to my cell culture media can reduce non-specific binding?

    • Answer: While modifying cell culture media is more complex, ensuring the presence of serum (if compatible with your assay) can help reduce non-specific binding due to the high protein concentration. If you are working in serum-free media, consider adding a low concentration of purified BSA.

Data Presentation: Strategies to Reduce Non-Specific Binding

The following table summarizes common strategies and their typical working concentrations to reduce non-specific binding of hydrophobic compounds like this compound.

StrategyAgentTypical Concentration RangeMechanism of Action
Blocking Agents Bovine Serum Albumin (BSA)0.1 - 1% (w/v)Coats surfaces and proteins, preventing non-specific hydrophobic and charge-based interactions.[3][6]
Casein0.1 - 1% (w/v)Similar to BSA, blocks non-specific binding sites.
Surfactants Tween-200.01 - 0.1% (v/v)Reduces hydrophobic interactions and prevents binding to plastic surfaces.[1]
Triton X-1000.01 - 0.1% (v/v)A non-ionic detergent that disrupts hydrophobic interactions.
Ionic Strength Sodium Chloride (NaCl)50 - 250 mMShields electrostatic charges, reducing non-specific ionic interactions.[3][6]
Co-solvents Dimethyl Sulfoxide (DMSO)≤ 1% (v/v)Increases the solubility of hydrophobic compounds.
Solubilizing Agents Cyclodextrins (e.g., HP-β-CD)1 - 10 mMEncapsulates hydrophobic molecules to increase aqueous solubility.[4][5]

Experimental Protocols

Protocol 1: General Biochemical Kinase Assay for a p38 MAP Kinase Inhibitor

This protocol provides a general framework for testing the inhibitory activity of this compound against p38 MAP kinase, with considerations for minimizing non-specific binding.

  • Reagent Preparation:

    • Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 1 mg/mL BSA.

    • Enzyme Solution: Prepare a working solution of recombinant p38 MAP kinase in Assay Buffer.

    • Substrate Solution: Prepare a working solution of a suitable substrate (e.g., ATF2) and ATP in Assay Buffer.

    • Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. Then, dilute these stocks into the Assay Buffer to achieve the final desired concentrations with a final DMSO concentration of ≤1%.

  • Assay Procedure:

    • Add the diluted this compound or vehicle control (Assay Buffer with DMSO) to the wells of a low-binding 96-well plate.

    • Add the enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate solution to each well.

    • Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the kinase activity using a suitable method (e.g., ADP-Glo™, fluorescence polarization, or AlphaScreen®).

  • Controls:

    • No Enzyme Control: Assay Buffer + Substrate Solution (to determine background signal).

    • Vehicle Control: Assay Buffer with DMSO + Enzyme Solution + Substrate Solution (to determine 100% enzyme activity).

    • No Target Control (for NSB): Perform the assay in the absence of the kinase to quantify the non-specific binding of the compound to other assay components.

Mandatory Visualizations

p38 MAP Kinase Signaling Pathway

p38_MAPK_Pathway extracellular Extracellular Stimuli (Stress, Cytokines) receptor Receptor extracellular->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk activates mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor This compound inhibitor->p38 inhibits

Caption: The p38 MAP kinase signaling cascade.

Experimental Workflow for Reducing Non-Specific Binding

NSB_Workflow start High Non-Specific Binding Observed solubility Assess Compound Solubility start->solubility buffer Optimize Assay Buffer start->buffer plastics Evaluate Labware start->plastics cosolvent Add Co-solvent (e.g., DMSO ≤1%) solubility->cosolvent surfactant Add Surfactant (e.g., Tween-20) buffer->surfactant blocking Add Blocking Agent (e.g., BSA) buffer->blocking low_bind Use Low-Binding Plates plastics->low_bind reassess Re-evaluate NSB cosolvent->reassess surfactant->reassess blocking->reassess low_bind->reassess success NSB Reduced reassess->success fail NSB Persists reassess->fail

Caption: Troubleshooting workflow for non-specific binding.

Logical Relationship of Factors Causing Non-Specific Binding

NSB_Causes compound This compound Properties hydrophobicity High Lipophilicity (High LogP) compound->hydrophobicity solubility Poor Aqueous Solubility compound->solubility charge Potential for Electrostatic Interactions compound->charge hydrophobic_int Hydrophobic Interactions hydrophobicity->hydrophobic_int aggregation Compound Aggregation solubility->aggregation ionic_int Ionic Interactions charge->ionic_int nsb Non-Specific Binding hydrophobic_int->nsb aggregation->nsb ionic_int->nsb

Caption: Factors contributing to non-specific binding.

References

Optimizing reaction conditions for benzimidazolone synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for benzimidazolone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of benzimidazolone and its derivatives. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you might face during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: I am getting a very low yield or no desired benzimidazolone product. What are the possible causes and how can I improve the yield?

A: Low yield is a common issue in benzimidazolone synthesis. The underlying cause often depends on the synthetic route employed. Here’s a breakdown of potential issues and solutions for two common methods:

Method A: From o-Phenylenediamine and Urea

Potential CauseRecommended Solution(s)
Incomplete Reaction Reaction Time & Temperature: Ensure the reaction is heated at the optimal temperature (typically 130-180°C) for a sufficient duration (3-10 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2]
Mixing: Inadequate stirring can lead to localized overheating and decomposition, especially in solvent-free reactions. Ensure efficient and homogenous mixing throughout the reaction.[2]
Sub-optimal Reagent Ratio The molar ratio of urea to o-phenylenediamine is crucial. An excess of urea is often used, but a large excess can lead to side products. A urea to o-phenylenediamine mass ratio of (0.58–0.83):1 has been reported to be effective.[2]
Inappropriate Solvent While the reaction can be run neat, using a high-boiling point organic solvent like chlorobenzene, dichlorobenzene, toluene, DMF, or DMSO can improve heat transfer and mixing, leading to higher yields.[2][3] Water can also be used as a solvent, with yields reported to be over 99% under optimized conditions.[4]
Catalyst Issues The use of a phase-transfer catalyst such as benzyltriethylammonium chloride (TEBA) or tetrabutylammonium chloride (TBAC) can significantly improve yields in organic solvents.[1][2]

Method B: From o-Phenylenediamine and 1,1'-Carbonyldiimidazole (CDI)

Potential CauseRecommended Solution(s)
Moisture Contamination CDI is highly sensitive to moisture and will readily hydrolyze, rendering it inactive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incomplete Reaction Reaction Time & Temperature: While some CDI-mediated couplings can proceed at room temperature, heating may be required to drive the cyclization to completion. A study on a flow synthesis of benzimidazolone found that temperatures up to 210°C and a residence time of 33 minutes gave a 98% yield.[5][6] For batch synthesis, refluxing for several hours may be necessary.[6]
Incorrect Stoichiometry An excess of CDI is often required to ensure complete conversion of the o-phenylenediamine. Ratios of up to 4.2 equivalents of CDI have been used for optimal yields.[5][6]
Issue 2: Product Discoloration

Q: My final benzimidazolone product is colored (e.g., yellow, brown, or pink). What causes this and how can I obtain a pure white product?

A: Discoloration in the final product typically indicates the presence of impurities, which can arise from several sources.

Potential CauseRecommended Solution(s)
Oxidation of Starting Material o-Phenylenediamine is susceptible to air oxidation, which can form colored impurities that carry through the synthesis. Use fresh, high-purity o-phenylenediamine. If the starting material is discolored, it can be purified by recrystallization or sublimation before use.
Side Reactions At high temperatures, side reactions can lead to the formation of colored polymeric byproducts.
Incomplete Reaction Residual starting materials or intermediates can be colored.
Purification Strategy Recrystallization: This is the most common and effective method for removing colored impurities. Suitable solvents for recrystallization include water, ethanol, or a mixture of ethyl acetate and hexane.[7] The use of activated charcoal (decolorizing carbon) during recrystallization can effectively adsorb colored impurities.[8]
Column Chromatography: For more stubborn impurities, purification by column chromatography using silica gel is an effective option. A common eluent system is a mixture of ethyl acetate and n-hexane.[1][7]
Issue 3: Presence of Impurities in the Final Product

Q: I've isolated my benzimidazolone, but I see extra peaks on my NMR or spots on my TLC. What are the likely impurities and how do I remove them?

A: The nature of the impurities will depend on your synthetic route.

For the o-Phenylenediamine and Urea Route:

  • Unreacted o-Phenylenediamine: Can be removed by washing the crude product with a dilute acid solution.

  • Di-substituted ureas or other condensation byproducts: These can often be removed by recrystallization.

  • Biuret: Forms from the self-condensation of urea at high temperatures. It can be challenging to remove but may be minimized by optimizing the reaction temperature and time.[3]

For the CDI-mediated Route:

  • Unreacted o-Phenylenediamine: As above, can be removed by an acid wash.

  • Imidazole: A byproduct of the reaction. It is generally soluble in water and can be removed during the aqueous work-up.

  • N-Acylimidazole intermediate: If the cyclization is incomplete, this intermediate may be present. Further heating or extended reaction time can promote its conversion to the final product.

General Purification Protocol:

A general purification strategy involves an initial wash of the crude product, followed by recrystallization or column chromatography.

  • Aqueous Wash: Suspend the crude product in water or a dilute acid solution to remove basic impurities like unreacted o-phenylenediamine.

  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., water, ethanol) and allow it to cool slowly to form pure crystals.[9]

  • Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexane).[1][7]

Experimental Protocols

Protocol 1: Synthesis of Benzimidazolone from o-Phenylenediamine and Urea

This protocol is adapted from a high-yield synthesis method.[1]

Materials:

  • o-Phenylenediamine

  • Urea

  • Chlorobenzene (or another suitable high-boiling solvent)

  • Phase-transfer catalyst (e.g., TEBA)

  • Three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer

Procedure:

  • To a 1000 mL three-necked flask, add urea (63 g), o-phenylenediamine (108 g), chlorobenzene (324 g), and the phase-transfer catalyst (e.g., TEBA, 0.108 g).

  • Heat the mixture with stirring until all solids have dissolved.

  • Continue to heat the reaction mixture to 130°C and maintain this temperature for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting solid product.

  • Wash the product with chlorobenzene and then dry to obtain benzimidazolone.

Expected Yield: ~98.5% Purity: ~99.5%

Protocol 2: Synthesis of Benzimidazolone using 1,1'-Carbonyldiimidazole (CDI)

This protocol is based on a flow chemistry optimization study and can be adapted for batch synthesis.[5][6]

Materials:

  • o-Phenylenediamine

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Polyethylene glycol (PEG) 300 (optional co-solvent)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure (Batch Adaptation):

  • Set up a dry round-bottom flask with a reflux condenser under an inert atmosphere.

  • Dissolve o-phenylenediamine (1 mmol) in anhydrous THF.

  • In a separate flask, prepare a solution of CDI (2.2-4.2 equivalents) in anhydrous THF (a co-solvent of THF/PEG300 7:3 v/v can also be used).

  • Slowly add the CDI solution to the o-phenylenediamine solution at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by column chromatography.

Visualizing Workflows and Relationships

Troubleshooting Workflow for Low Yield

This diagram outlines a logical approach to diagnosing and resolving low product yield in benzimidazolone synthesis.

Troubleshooting_Low_Yield Start Problem: Low Yield Check_Reaction_Completion Check Reaction Completion (via TLC) Start->Check_Reaction_Completion Incomplete_Reaction Incomplete Reaction Check_Reaction_Completion->Incomplete_Reaction No Complete_Reaction Reaction Complete Check_Reaction_Completion->Complete_Reaction Yes Increase_Time_Temp Increase Reaction Time and/or Temperature Incomplete_Reaction->Increase_Time_Temp Check_Reagents Check Reagent Quality & Stoichiometry Incomplete_Reaction->Check_Reagents Check_Catalyst Check Catalyst Activity (if applicable) Incomplete_Reaction->Check_Catalyst Check_Moisture Check for Moisture (especially for CDI) Incomplete_Reaction->Check_Moisture Check_Side_Products Check for Side Products (TLC, NMR) Complete_Reaction->Check_Side_Products Side_Products_Present Significant Side Products Present Check_Side_Products->Side_Products_Present Yes No_Side_Products No Significant Side Products Check_Side_Products->No_Side_Products No Optimize_Conditions Optimize Reaction Conditions (Temp, Concentration) Side_Products_Present->Optimize_Conditions Purification_Strategy Review Purification Strategy Side_Products_Present->Purification_Strategy Review_Workup Review Workup & Isolation Procedure No_Side_Products->Review_Workup

Caption: Troubleshooting decision tree for low yield.

Experimental Workflow for Benzimidazolone Synthesis (Urea Method)

This diagram illustrates the key steps in the synthesis of benzimidazolone from o-phenylenediamine and urea.

Urea_Synthesis_Workflow Start Start Combine_Reagents Combine o-Phenylenediamine, Urea, Solvent, and Catalyst Start->Combine_Reagents Heat_Reaction Heat to 130-180°C for 3-10 hours Combine_Reagents->Heat_Reaction Monitor_TLC Monitor Reaction by TLC Heat_Reaction->Monitor_TLC Cool_Down Cool to Room Temperature Monitor_TLC->Cool_Down Filter_Product Filter Crude Product Cool_Down->Filter_Product Wash_Product Wash with Solvent Filter_Product->Wash_Product Dry_Product Dry the Final Product Wash_Product->Dry_Product End End Dry_Product->End

Caption: Workflow for urea-based synthesis.

Purification Workflow for Crude Benzimidazolone

This diagram shows a general procedure for the purification of crude benzimidazolone.

Purification_Workflow Start Crude Benzimidazolone Aqueous_Wash Aqueous Wash (Water or Dilute Acid) Start->Aqueous_Wash Assess_Purity Assess Purity (TLC, NMR) Aqueous_Wash->Assess_Purity Pure_Enough Product is Pure Assess_Purity->Pure_Enough Yes Needs_Further_Purification Further Purification Needed Assess_Purity->Needs_Further_Purification No Pure_Product Pure Benzimidazolone Pure_Enough->Pure_Product Recrystallization Recrystallization (with optional charcoal treatment) Needs_Further_Purification->Recrystallization Column_Chromatography Column Chromatography Needs_Further_Purification->Column_Chromatography Assess_Purity_2 Assess Purity Recrystallization->Assess_Purity_2 Column_Chromatography->Assess_Purity_2 Assess_Purity_2->Pure_Product Yes

Caption: General purification workflow.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 5-Benzoyl-2-benzimidazolinone and Alternative p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Benzoyl-2-benzimidazolinone and other prominent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key regulator of inflammatory signaling. While direct quantitative data for this compound is not extensively available in the public domain, this document summarizes the known inhibitory activities of alternative compounds and provides detailed experimental protocols for validation, offering a framework for comparative analysis.

Introduction to p38 MAP Kinase Inhibition

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of the p38 pathway is implicated in a wide range of inflammatory diseases, making it a significant target for therapeutic intervention.[3][4] The development of small molecule inhibitors targeting p38 MAP kinase is an active area of research aimed at controlling inflammatory responses.

Comparison of p38 MAP Kinase Inhibitors

While specific inhibitory concentration (IC50) values for this compound are not readily found in published literature, the benzimidazolone scaffold is a recognized class of p38 MAP kinase inhibitors.[5][6] For a comprehensive comparison, this guide presents data on well-characterized alternative inhibitors.

InhibitorTarget(s)Type of InhibitionIC50 / KdReference
SB203580 p38α, p38βATP-competitiveIC50: 0.3-0.5 µM (in THP-1 cells)[7]
SB202190 p38α, p38βATP-competitiveIC50: 50 nM (p38α), 100 nM (p38β)[7]
BIRB 796 (Doramapimod) p38α, p38β, p38γ, p38δAllostericIC50: 38 nM (p38α), 65 nM (p38β), 200 nM (p38γ), 520 nM (p38δ); Kd: 0.1 nM[7][8]
Neflamapimod (VX-745) p38αATP-competitiveIC50: 10 nM[4]
Losmapimod p38α, p38βATP-competitivepKi: 8.1 (p38α), 7.6 (p38β)[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the p38 MAP kinase signaling cascade and a typical workflow for validating the efficacy of an inhibitor.

p38_pathway extracellular Stress Stimuli / Cytokines receptor Receptor extracellular->receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) receptor->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK phosphorylates p38 p38 MAP Kinase MKK->p38 phosphorylates downstream Downstream Substrates (e.g., ATF2, MAPKAPK2) p38->downstream phosphorylates inhibitor This compound inhibitor->p38 inhibits response Cellular Response (Inflammation, Apoptosis) downstream->response

p38 MAP Kinase Signaling Pathway

experimental_workflow start Start: Hypothesis in_vitro In Vitro Kinase Assay (e.g., ADP-Glo, LanthaScreen) start->in_vitro ic50 Determine IC50 Value in_vitro->ic50 cell_based Cell-Based Assay (e.g., Western Blot for p-p38) ic50->cell_based downstream_effect Assess Downstream Effects (e.g., Cytokine Production) cell_based->downstream_effect end Conclusion: Validate Inhibitory Effect downstream_effect->end

Experimental Workflow for Inhibitor Validation

Detailed Experimental Protocols

To validate the inhibitory effect of this compound or other novel compounds on p38 MAP kinase, the following experimental protocols are recommended.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • p38α enzyme

  • Substrate (e.g., ATF2)

  • ATP

  • Kinase Buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • This compound and other inhibitors

  • 384-well plates

Procedure:

  • Dilute the p38α enzyme, substrate, ATP, and inhibitors in the appropriate kinase buffer.

  • In a 384-well plate, add 1 µl of the inhibitor (or DMSO as a control).

  • Add 2 µl of the diluted enzyme.

  • Add 2 µl of the substrate/ATP mixture to initiate the reaction.

  • Incubate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Record the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.[9]

Cell-Based Western Blot for Phospho-p38

This method determines the inhibitory effect of a compound on p38 activation within a cellular context by measuring the levels of phosphorylated p38.

Materials:

  • Cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Stimulant (e.g., Anisomycin, LPS)

  • This compound and other inhibitors

  • Lysis buffer with phosphatase and protease inhibitors

  • SDS-PAGE gels

  • Transfer buffer and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-p38 (Thr180/Tyr182) and anti-total-p38

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells and grow to the desired confluency.

  • Pre-treat the cells with various concentrations of the inhibitor or DMSO for 1 hour.

  • Stimulate the cells with an appropriate agonist (e.g., 10 µM Anisomycin) for 30 minutes to activate the p38 pathway.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total p38 as a loading control.[2]

Conclusion

This guide provides a framework for evaluating the inhibitory potential of this compound against p38 MAP kinase. While direct comparative data is currently limited, the provided protocols for in vitro and cell-based assays will enable researchers to generate the necessary data to rigorously assess its efficacy relative to established inhibitors. The comparative data on alternative compounds serves as a benchmark for these future studies. Further investigation is warranted to fully characterize the inhibitory profile of this and other novel benzimidazolone derivatives.

References

A Comparative Analysis of 5-Benzoyl-2-benzimidazolinone and Other Benzimidazole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2] Among these, derivatives of 2-benzimidazolinone have garnered significant attention for their potential as anticancer agents. This guide provides a comparative overview of 5-Benzoyl-2-benzimidazolinone against other benzimidazole-based compounds, focusing on their performance in preclinical anticancer studies. The information presented herein is supported by experimental data to aid researchers in their drug discovery and development endeavors.

Overview of Benzimidazole-Based Compounds in Oncology

Benzimidazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1] Their structural similarity to endogenous purine nucleotides allows them to interact with various biological macromolecules, leading to their therapeutic effects.[2] In the context of oncology, benzimidazole-based compounds have been shown to exert their anticancer effects through diverse mechanisms, such as the inhibition of tubulin polymerization, modulation of kinase signaling pathways, and induction of apoptosis.[1][3]

Comparative Cytotoxicity of Benzoyl-Substituted Benzimidazoles

A study by Rawat and Ghate provides valuable comparative data on the cytotoxic effects of a benzoyl-substituted benzimidazole. While the exact structure of "benzoyl substituted benzimidazole 6" was not fully detailed in the available abstract, its performance was compared against a carboxyl-substituted benzimidazole and another analogue, as well as the standard chemotherapeutic agent, cisplatin. The half-maximal inhibitory concentration (IC50) values from this study are summarized in the table below.

CompoundMCF-7 (Breast Cancer) IC50 (µM)HL-60 (Leukemia) IC50 (µM)
Benzoyl Substituted Benzimidazole 616.18 ± 0.0715.15 ± 0.05
Carboxyl Substituted Benzimidazole 719.21 ± 0.0818.29 ± 0.06
Unsubstituted Benzimidazole 520.48 ± 0.0823.23 ± 0.09
Cisplatin (Reference)40.45 ± 0.2941.08 ± 0.32

Data sourced from Rawat and Ghate. Please refer to the original publication for complete details.

The data indicates that the benzoyl-substituted benzimidazole demonstrated the most potent cytotoxic activity against both MCF-7 and HL-60 cell lines, with IC50 values significantly lower than those of the other tested benzimidazole derivatives and the reference drug, cisplatin. This suggests that the benzoyl moiety at the 5-position may play a crucial role in enhancing the anticancer efficacy of the 2-benzimidazolinone core.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.

In Vitro Cytotoxicity Assessment (MTT Assay)

The cytotoxicity of the benzimidazole derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HL-60) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and other benzimidazole derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: The treated plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Add Test Compounds incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate 2-4h add_mtt->incubation3 solubilize Add Solubilizing Agent incubation3->solubilize read_plate Measure Absorbance at 570nm solubilize->read_plate calculate_ic50 Calculate IC50 Values read_plate->calculate_ic50

Caption: Workflow of the MTT assay for determining cell viability.

Signaling Pathways and Mechanisms of Action

Benzimidazole derivatives can interfere with various signaling pathways that are crucial for cancer cell proliferation and survival. A common mechanism of action for many benzimidazole compounds is the disruption of microtubule dynamics, which leads to cell cycle arrest and apoptosis.

Benzimidazole_Signaling_Pathway cluster_drug Drug Action cluster_cellular_targets Cellular Targets & Pathways cluster_cellular_effects Cellular Effects benzimidazole Benzimidazole Derivatives tubulin Tubulin Polymerization benzimidazole->tubulin Inhibition kinases Kinase Signaling (e.g., EGFR, VEGFR) benzimidazole->kinases Inhibition microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption pathway_inhibition Pathway Inhibition kinases->pathway_inhibition cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) microtubule_disruption->cell_cycle_arrest pathway_inhibition->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

References

Comparative Kinase Cross-Reactivity Profiling: Mebendazole as a Case Study for Benzimidazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to advancing novel therapeutics. This guide provides a comparative analysis of the benzimidazole-based anthelmintic drug, Mebendazole (MBZ), against a panel of kinases, offering insights into its polypharmacology. While the originally intended subject, 5-Benzoyl-2-benzimidazolinone, lacks sufficient public data for such a review, MBZ serves as an excellent, data-rich exemplar of the benzimidazole scaffold's interaction with the human kinome.

Mebendazole has demonstrated potent anticancer activities, which are attributed, in part, to its ability to inhibit multiple protein kinases.[1][2][3] This guide summarizes the quantitative data on MBZ's kinase inhibitory activity, presents a detailed experimental protocol for a common kinase assay, and visualizes both the experimental workflow and a key signaling pathway affected by this compound.

Kinase Inhibition Profile of Mebendazole

The following table summarizes the in vitro inhibitory activities of Mebendazole against several key protein kinases implicated in cancer signaling pathways. The data is compiled from various studies and highlights the compound's multi-target nature.

Target KinaseIC50 / KdAssay PlatformReference
MAPK14 (p38α) 104 ± 46 nM (IC50)ADP-Glo Kinase Assay[1][2]
ABL1 - (Potent Inhibition)In vitro kinase assay[1][4]
MAPK1 (ERK2) 3.4 ± 1.5 µM (IC50)ADP-Glo Kinase Assay[2]
TNIK ~1 µM (Kd)KINOMEscan[5][6]
BRAF Potent Inhibition-[7]
VEGFR2 Inhibition of Autophosphorylation-[7]
DYRK1B Low nM Inhibition-[8]

Experimental Protocols

A detailed understanding of the methodologies used to generate kinase inhibition data is crucial for its interpretation and for designing further experiments. Below is a representative protocol for an in vitro kinase inhibition assay.

ADP-Glo™ Kinase Assay Protocol (for MAPK14/p38α)

This protocol is adapted from methodologies described for determining the IC50 values of kinase inhibitors.[2]

1. Reagent Preparation:

  • Kinase Buffer: Prepare a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.[1]
  • Enzyme, Substrate, and ATP: Dilute the MAPK14 enzyme, its specific substrate, and ATP in the kinase buffer to desired concentrations as per the manufacturer's instructions (e.g., Promega).[2]
  • Inhibitor (Mebendazole): Prepare a stock solution of Mebendazole in 100% DMSO. Create a serial dilution of the inhibitor in the kinase buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

2. Kinase Reaction:

  • The assay is performed in a 384-well plate with a final reaction volume of 5 µL.[2]
  • Add 1 µL of the diluted Mebendazole solution to each well.
  • Initiate the kinase reaction by adding 1 µL of the enzyme solution and 3 µL of the substrate/ATP mixture.[2]
  • Incubate the plate at room temperature for 60 minutes.[2]

3. ATP Depletion and Signal Generation:

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
  • Incubate the plate at room temperature for 40 minutes.[2]
  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
  • Incubate for another 30 minutes at room temperature to stabilize the luminescent signal.[2]

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.
  • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
  • Calculate the percentage of inhibition for each Mebendazole concentration relative to a no-inhibitor control.
  • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.

Visualizations

The following diagrams illustrate the experimental workflow for kinase profiling and a simplified signaling pathway targeted by Mebendazole.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Inhibitor Serial Dilution of Mebendazole Incubation Incubate at RT (60 min) Inhibitor->Incubation Kinase Kinase (e.g., MAPK14) Kinase->Incubation Substrate_ATP Substrate & ATP Mixture Substrate_ATP->Incubation Add_ADP_Glo Add ADP-Glo™ Reagent (Incubate 40 min) Incubation->Add_ADP_Glo Add_Detection Add Kinase Detection Reagent (Incubate 30 min) Add_ADP_Glo->Add_Detection Read_Luminescence Measure Luminescence Add_Detection->Read_Luminescence IC50_Calc Calculate % Inhibition & Determine IC50 Read_Luminescence->IC50_Calc

Kinase Inhibition Assay Workflow

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2) RAF RAF RTK->RAF p38 p38 (MAPK14) RTK->p38 MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription p38->Transcription MBZ Mebendazole MBZ->RTK Inhibits VEGFR2 MBZ->RAF Inhibits BRAF MBZ->p38 Inhibits MAPK14

Simplified MAPK/ERK Signaling Pathway

Conclusion

The cross-reactivity profile of Mebendazole demonstrates its action as a multi-kinase inhibitor, targeting key nodes in oncogenic signaling pathways such as the MAPK/ERK cascade. This polypharmacological behavior is a double-edged sword; while it may contribute to the compound's broad anticancer efficacy, it also necessitates careful consideration of potential off-target effects. For researchers in drug development, detailed kinase profiling, as exemplified here, is a critical step in understanding a compound's mechanism of action, predicting its therapeutic window, and identifying potential liabilities. The provided data and protocols serve as a valuable resource for those investigating benzimidazole-based compounds or other small molecule kinase inhibitors.

References

Comparative Analysis of 5-Benzoyl-2-benzimidazolinone and Its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of modern drug discovery, the benzimidazole scaffold remains a cornerstone for the development of novel therapeutic agents. This guide presents a comparative analysis of 5-Benzoyl-2-benzimidazolinone and its structural analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of their biological activities, supported by experimental data. This report synthesizes findings on their anticancer and antimicrobial properties, delves into their mechanisms of action, and provides detailed experimental protocols for key assays.

Unveiling the Therapeutic Potential: A Comparative Overview

This compound serves as a versatile backbone for the synthesis of a wide array of derivatives with potent biological activities. Research has demonstrated that structural modifications to this core can significantly modulate its efficacy and spectrum of action, particularly in the realms of oncology and microbiology.

Anticancer Activity: Targeting Key Signaling Pathways

Recent studies have highlighted the potent anticancer effects of 2-aryl benzimidazole derivatives, which are structurally analogous to this compound. One such derivative, 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide (compound 5a), has been shown to exhibit broad-spectrum inhibition of breast cancer cell growth, with IC50 values ranging from 2–9 μM across various cell lines.[1] This activity is attributed to its ability to dually inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) activity by reducing their tyrosine phosphorylation.[1][2] This inhibition subsequently blocks the downstream PI3K/Akt and MEK/Erk signaling pathways, crucial for cancer cell proliferation and survival.[1][2][3]

Furthermore, this class of compounds has been observed to induce apoptosis through the c-Jun N-terminal kinase (JNK)-mediated upregulation of Death Receptor 5 (DR5).[1][2] This dual mechanism of action, targeting both proliferation and apoptosis pathways, underscores the potential of this compound analogs as multi-targeted anticancer agents.[1][2]

Table 1: Anticancer Activity of a 2-Aryl Benzimidazole Analog (Compound 5a) against Human Breast Cancer Cell Lines

Cell LineEGFR StatusHER2 StatusIC50 (μM)
MDA-MB-453-+~3
SK-BR-3-+~4
BT-474++~2.5
MDA-MB-468+-~5
MCF-7--~9
T-47D--~8
MDA-MB-231--~6
Hs 578T--~7
BT-549--~6
Data synthesized from a study by an independent research group.[1]
Antimicrobial Activity: A Broad Spectrum of Inhibition

Derivatives of this compound have also demonstrated significant antimicrobial properties. A series of N-(substituted)-N'-(2,3-dihydro-5-benzoyl-2-oxido-1H-1,3,2-benzodiazaphosphol-2-yl) ureas, which are analogs of the core structure, have been synthesized and screened for their antifungal and antibacterial activities. These compounds exhibited notable antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with some analogs showing higher efficacy compared to their antifungal effects against Aspergillus niger and Fusarium solani.[4]

The antimicrobial potential of benzimidazole derivatives is often attributed to their structural similarity to purine, allowing them to interfere with microbial metabolic pathways. The specific substitutions on the benzimidazole core play a crucial role in determining the spectrum and potency of antimicrobial action.

Table 2: Antimicrobial Activity of N-Substituted 5-Benzoyl-1,3,2-benzodiazaphosphol-2-yl Ureas

CompoundSubstitutionAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
E. coliS. aureus
Analog 1Phenyl1214
Analog 24-Chlorophenyl1516
Analog 34-Methylphenyl1415
Analog 44-Methoxyphenyl1314
Qualitative representation of data from a study on benzodiazaphosphol-2-yl ureas.[4]

Experimental Methodologies

To facilitate further research and validation of these findings, detailed protocols for key biological assays are provided below.

Synthesis of this compound Analogs

The synthesis of N-(substituted)-N'-(2,3-dihydro-5-benzoyl-2-oxido-1H-1,3,2-benzodiazaphosphol-2-yl) ureas involves the reaction of 3,4-diaminobenzophenone with different chlorides of carbamidophosphoric acids in the presence of triethylamine at 40-45°C.[4] The resulting products can be purified by recrystallization.

In Vitro Anticancer Activity (MTT Assay)

The antiproliferative activity of the compounds can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Plating: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains can be determined using the broth microdilution method.

  • Preparation of Inoculum: Prepare a standardized microbial suspension in a suitable broth.

  • Serial Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

EGFR and HER2 Phosphorylation Assay

The inhibition of EGFR and HER2 phosphorylation can be assessed using a cell-based ELISA or Western blotting.

  • Cell Treatment: Treat cancer cells with the test compounds for a specified period.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in the lysates.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR) and phosphorylated HER2 (p-HER2), as well as total EGFR and HER2.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) system.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

anticancer_pathway compound This compound Analog EGFR EGFR compound->EGFR Inhibits HER2 HER2 compound->HER2 Inhibits JNK JNK Pathway compound->JNK Activates PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MEK_Erk MEK/Erk Pathway EGFR->MEK_Erk HER2->PI3K_Akt HER2->MEK_Erk Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MEK_Erk->Proliferation DR5 Death Receptor 5 (DR5) JNK->DR5 Upregulates Apoptosis Apoptosis DR5->Apoptosis experimental_workflow start Start synthesis Synthesis of Analogs start->synthesis purification Purification & Characterization synthesis->purification anticancer_assay Anticancer Activity (MTT Assay) purification->anticancer_assay antimicrobial_assay Antimicrobial Activity (MIC Determination) purification->antimicrobial_assay mechanism_study Mechanism of Action Studies (e.g., Western Blot) anticancer_assay->mechanism_study data_analysis Data Analysis & SAR antimicrobial_assay->data_analysis mechanism_study->data_analysis end End data_analysis->end

References

Evaluating the Selectivity of Lestaurtinib: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the selectivity of kinase inhibitors is a critical determinant of both efficacy and safety. This guide provides a comprehensive evaluation of Lestaurtinib (CEP-701), a multi-targeted tyrosine kinase inhibitor, by comparing its selectivity profile with other prominent FMS-like tyrosine kinase 3 (FLT3) inhibitors. This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research.

Introduction to Lestaurtinib

Lestaurtinib is an indolocarbazole alkaloid that acts as a potent inhibitor of several tyrosine kinases, most notably FLT3 and Janus kinase 2 (JAK2)[1][2][3]. Activating mutations in FLT3 are prevalent in acute myeloid leukemia (AML), making it a key therapeutic target[1]. Lestaurtinib's ability to inhibit both wild-type and mutated forms of FLT3, along with other kinases, defines its multi-targeted nature and has been the basis for its investigation in various cancers[1][2].

Comparative Selectivity Analysis

To provide a clear perspective on Lestaurtinib's selectivity, this guide compares it against three other well-characterized FLT3 inhibitors: Quizartinib (AC220), a highly selective second-generation FLT3 inhibitor; Sunitinib, a multi-targeted inhibitor with a broad kinase profile; and Midostaurin (PKC412), another multi-targeted inhibitor. The following tables summarize the inhibitory activity (IC50 or Kd values) of these compounds against a panel of kinases, offering a quantitative comparison of their selectivity.

Table 1: Inhibitory Activity Against Primary Target (FLT3)

CompoundTargetAssay TypeIC50 / Kd (nM)Reference
Lestaurtinib FLT3Biochemical3[3]
QuizartinibFLT3-ITDCellular1.1[4][5]
SunitinibFLT3-ITDCellular50[6]
MidostaurinFLT3Biochemical-[7]

Table 2: Off-Target Kinase Inhibition Profile

CompoundOff-Target KinaseAssay TypeIC50 / Kd (nM)Reference
Lestaurtinib JAK2Biochemical0.9[2][3]
TrkABiochemical< 25[8]
Aurora Kinase ABiochemical8.1
Aurora Kinase BBiochemical2.3
Quizartinibc-KITBinding4.8[9][10]
SunitinibPDGFRβBiochemical2[6]
VEGFR2Biochemical80[6]
c-KITBiochemical-[6]
Midostaurinc-KITBiochemical-[7]
PDGFRβBiochemical-[7]
VEGFR2Biochemical-[7]
PKCαBiochemical22[11]

Note: A lower IC50 or Kd value indicates higher potency.

From the data, it is evident that while all four compounds inhibit FLT3, their selectivity profiles diverge significantly. Quizartinib demonstrates high selectivity for FLT3, whereas Lestaurtinib, Sunitinib, and Midostaurin exhibit activity against a broader range of kinases. This multi-targeted nature can be advantageous in certain contexts but may also lead to off-target effects.

Experimental Protocols

The data presented in this guide is derived from various biochemical and cellular assays. Understanding the methodologies behind these assays is crucial for interpreting the results accurately.

Biochemical Kinase Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. Common methods include:

  • Radiometric Assays (e.g., HotSpot Assay): This "gold standard" method measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate (peptide or protein)[12][13]. The reaction mixture, containing the kinase, substrate, ATP, and the test compound, is incubated, and the amount of phosphorylated substrate is quantified by detecting the incorporated radioactivity.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay format relies on the transfer of energy between a donor fluorophore (e.g., europium chelate) and an acceptor fluorophore (e.g., phycoerythrin) when they are in close proximity. In a typical kinase assay, a biotinylated substrate and a phospho-specific antibody labeled with the fluorophores are used. Phosphorylation of the substrate by the kinase brings the donor and acceptor into proximity, generating a FRET signal. Inhibition of the kinase reduces the signal.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the kinase activity.

A general workflow for a biochemical kinase assay is as follows:

G reagents Prepare Assay Plate: - Kinase - Substrate - ATP - Test Compound incubation Incubate at Specified Temperature and Time reagents->incubation Reaction Initiation stop_reaction Stop Reaction incubation->stop_reaction detection Detection of Kinase Activity stop_reaction->detection data_analysis Data Analysis (IC50 determination) detection->data_analysis

Biochemical Kinase Assay Workflow

Cellular Assays

Cellular assays measure the effect of a compound on kinase activity within a living cell. This provides a more physiologically relevant context, as it accounts for factors like cell permeability and metabolism.

  • Phosphorylation Inhibition Assays: These assays, often performed using techniques like Western blotting or ELISA, measure the phosphorylation status of the target kinase or its downstream substrates in cells treated with the inhibitor. A reduction in phosphorylation indicates inhibition of the kinase. For example, to measure the inhibition of FLT3 autophosphorylation, leukemia cell lines like MV4-11 (harboring FLT3-ITD mutation) are incubated with the test compound, and the levels of phosphorylated FLT3 are then quantified[5].

The general logic for evaluating a kinase inhibitor's effect on a signaling pathway is depicted below:

G inhibitor Kinase Inhibitor (e.g., Lestaurtinib) kinase Target Kinase (e.g., FLT3) inhibitor->kinase Inhibits downstream Downstream Signaling Pathway kinase->downstream Activates cellular_response Cellular Response (e.g., Proliferation, Apoptosis) downstream->cellular_response Regulates

Kinase Inhibitor Mechanism of Action

Signaling Pathways

Lestaurtinib and the comparator compounds primarily target the FLT3 signaling pathway, which is crucial for the proliferation and survival of hematopoietic cells. Upon binding of its ligand, FLT3 dimerizes and autophosphorylates, leading to the activation of several downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. Constitutive activation of FLT3 due to mutations leads to uncontrolled cell growth and is a hallmark of AML.

The diagram below illustrates the central role of FLT3 in these signaling cascades.

G FLT3 FLT3 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation

Simplified FLT3 Signaling Pathway

Conclusion

This comparative guide highlights the distinct selectivity profile of Lestaurtinib. While it is a potent inhibitor of FLT3, its significant activity against other kinases such as JAK2 and Aurora kinases classifies it as a multi-targeted inhibitor. This contrasts with the high selectivity of second-generation inhibitors like Quizartinib. The choice of a kinase inhibitor for research or therapeutic development should, therefore, be guided by a thorough understanding of its selectivity profile and the specific biological question being addressed. The experimental protocols and pathway diagrams provided herein offer a foundational resource for researchers working with these and other kinase inhibitors.

References

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